2-methyl-5-(1H-pyrrol-1-yl)benzoic acid
説明
BenchChem offers high-quality 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
2-methyl-5-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C12H11NO2/c1-9-4-5-10(8-11(9)12(14)15)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) |
InChIキー |
LQLMUTQFOXUZDO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)C(=O)O |
製品の起源 |
United States |
Comprehensive Technical Guide: Chemical Profiling and Synthesis of 2-Methyl-5-(1H-pyrrol-1-yl)benzoic Acid
Executive Summary
In modern medicinal chemistry and materials science, the rational design of rigid, functionalized aromatic scaffolds is paramount. 2-Methyl-5-(1H-pyrrol-1-yl)benzoic acid (Molecular Formula: C₁₂H₁₁NO₂) represents a highly versatile building block characterized by its unique steric profile and electron-rich pyrrole moiety. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol based on the Clauson-Kaas reaction. Furthermore, we explore its pharmacological utility as a core pharmacophore in the development of targeted therapeutics, such as STAT3 inhibitors and CCK2 receptor antagonists.
Chemical Identity & Structural Profiling
The structural integrity of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is defined by a central benzene ring substituted with a carboxylic acid (C1), a methyl group (C2), and an N-linked pyrrole ring (C5).
Structural Causality and Steric Effects
The spatial arrangement of these substituents dictates the molecule's chemical behavior and receptor binding profile:
-
The Ortho-Effect: The methyl group at the C2 position introduces significant steric hindrance against the adjacent carboxylic acid at C1. This forces the carboxylate plane to twist out of coplanarity with the benzene ring, locking the molecule into a specific conformational space. In drug design, this restricted rotation reduces entropic penalty upon target binding.
-
Torsional Twist of the Pyrrole: The N-phenyl bond connecting the pyrrole to the C5 position is not perfectly planar. Steric repulsion between the α -protons of the pyrrole and the ortho-protons of the benzene ring (C4 and C6) induces a torsional angle of approximately 40°–50°. This non-planar geometry prevents π -stacking aggregation, increasing the molecule's solubility compared to fully planar analogues.
Physicochemical Properties Summary
The quantitative data defining the molecular profile is summarized in Table 1.
Table 1: Physicochemical Parameters of 2-Methyl-5-(1H-pyrrol-1-yl)benzoic acid
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C₁₂H₁₁NO₂ | - |
| Molecular Weight | 201.22 g/mol | Highly efficient ligand efficiency (LE) metric. |
| Hydrogen Bond Donors | 1 (-COOH) | Facilitates strong directional interactions. |
| Hydrogen Bond Acceptors | 2 (-COOH oxygens) | Enhances aqueous solvation. |
| Rotatable Bonds | 2 | High rigidity; low entropic penalty upon binding. |
| Topological Polar Surface Area | ~42.2 Ų | Excellent membrane permeability profile. |
Synthetic Methodology: The Clauson-Kaas Approach
The synthesis of N-aryl pyrroles is traditionally achieved via the Paal-Knorr or Clauson-Kaas reactions. For 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid, the Clauson-Kaas reaction is the most efficient and atom-economical route[1]. This method utilizes 5-amino-2-methylbenzoic acid as the primary amine and 2,5-dimethoxytetrahydrofuran as a masked, stable equivalent of succinaldehyde[2].
Experimental Protocol (Self-Validating System)
The following protocol outlines a robust, scalable synthesis. Every step is designed with inherent chemical logic to ensure high yield and purity.
Reagents:
-
5-Amino-2-methylbenzoic acid (1.0 equiv, 10 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.2 equiv, 12 mmol)
-
Glacial acetic acid (15 mL)
Step-by-Step Workflow:
-
Initiation & Solvation: Suspend 5-amino-2-methylbenzoic acid in 15 mL of glacial acetic acid in a round-bottom flask.
-
Causality: Glacial acetic acid serves a dual purpose. It acts as a highly polar, protic solvent to dissolve the zwitterionic starting material, and functions as a weak Brønsted acid catalyst to initiate the hydrolysis of the methoxy groups on the furan derivative[1].
-
-
Addition of the Masked Dialdehyde: Add 2,5-dimethoxytetrahydrofuran dropwise at room temperature under continuous stirring.
-
Causality: Dropwise addition prevents localized thermal spikes and minimizes the formation of polymeric byproducts.
-
-
Cyclization & Aromatization: Attach a reflux condenser and heat the reaction mixture to 110–120 °C for 2 to 4 hours.
-
Causality: Thermal energy is required to drive the formation of the transient hemiaminal intermediate, followed by a double dehydration sequence. The expulsion of two water molecules drives the equilibrium toward the thermodynamically stable, aromatic pyrrole ring[2].
-
-
Quenching & Precipitation: Allow the mixture to cool to room temperature, then pour it slowly into 100 mL of ice-cold distilled water while stirring vigorously.
-
Causality: The target product is highly lipophilic compared to the starting materials. Pouring the acidic mixture into a large volume of cold water rapidly decreases solubility, causing the product to precipitate as a solid while trapping unreacted polar impurities in the aqueous phase.
-
-
Isolation & Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual acetic acid, and recrystallize from an ethanol/water mixture.
Fig 1. Clauson-Kaas synthesis workflow for 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid.
Analytical Characterization (Quality Control)
To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The expected ¹H NMR shifts reflect the specific electronic environment of the molecule.
Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |
| ~12.8 | Broad Singlet | 1H | -COOH : Highly deshielded due to hydrogen bonding and resonance; exchangeable with D₂O. |
| ~7.8 | Doublet (J ≈ 2.5 Hz) | 1H | Aromatic H6 : Meta-coupled to H4. Deshielded by the adjacent carboxylate group. |
| ~7.6 | Doublet of Doublets | 1H | Aromatic H4 : Ortho-coupled to H3, meta-coupled to H6. |
| ~7.4 | Doublet (J ≈ 8.0 Hz) | 1H | Aromatic H3 : Ortho-coupled to H4. |
| ~7.2 | Triplet (J ≈ 2.2 Hz) | 2H | Pyrrole H- α (2', 5') : Deshielded by the adjacent electronegative pyrrole nitrogen. |
| ~6.2 | Triplet (J ≈ 2.2 Hz) | 2H | Pyrrole H- β (3', 4') : Shielded relative to α -protons due to electron delocalization in the ring. |
| ~2.5 | Singlet | 3H | -CH₃ : Aliphatic protons, slightly deshielded by the aromatic ring current. |
Pharmacological Utility & Target Engagement
Derivatives of 5-amino-2-methylbenzoic acid, particularly those functionalized with nitrogen heterocycles, are highly prized in drug discovery.
STAT3 Inhibition
Benzamide compounds derived from this scaffold have been patented as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)[3]. STAT3 is a transcription factor aberrantly activated in numerous malignancies. The rigid pyrrole-phenyl axis of this molecule allows it to project deeply into the SH2 domain of STAT3. By occupying this pocket, the compound prevents the recruitment of STAT3 to activated Janus Kinases (JAKs) and blocks subsequent STAT3-STAT3 dimerization, thereby halting the transcription of tumor survival genes[3].
Fig 2. Mechanism of STAT3 pathway inhibition by pyrrole-benzoic acid derivatives.
CCK2 Receptor Antagonism
Furthermore, analogous substituted pyrroles and imidazoles synthesized from functionalized benzoic acids are utilized as Cholecystokinin-2 (CCK2) receptor antagonists[4]. In these systems, the carboxylic acid moiety acts as a critical anchor, forming essential salt bridges or strong hydrogen bonds with basic residues within the receptor's binding pocket, while the hydrophobic pyrrole ring engages in van der Waals interactions[4].
References
-
Optimization of the in Vitro and in Vivo Properties of a Novel Series of 2,4,5-Trisubstituted Imidazoles as Potent Cholecystokinin-2 (CCK2) Antagonists . Journal of Medicinal Chemistry (ACS Publications).
-
Benzamide compound and its preparation method, use and pharmaceutical composition (CN110092743B) . Google Patents.
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach . National Center for Biotechnology Information (NCBI).
-
Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles . ACS Omega (ACS Publications).
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An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid
A Senior Application Scientist's Perspective on a Rational, Hypothesis-Driven Approach
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, hypothesis-driven strategy for the in vitro characterization of the mechanism of action for the novel compound, 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid. While specific literature on this molecule is sparse, its structural features—a benzoic acid moiety linked to a pyrrole ring—suggest a plausible role as an inhibitor of cyclooxygenase (COX) enzymes, a well-established target for anti-inflammatory drugs. This document provides a detailed roadmap for investigating this hypothesis, from initial enzymatic assays to more complex cell-based studies, ensuring scientific integrity and a thorough understanding of the compound's biological activity.
Introduction and Core Hypothesis
The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development. The compound 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid belongs to a chemical space that is rich in biologically active molecules. Pyrrole and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Furthermore, the benzoic acid scaffold is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3]
Given these structural precedents, our central working hypothesis is that 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid functions as an inhibitor of COX-1 and/or COX-2 enzymes. These enzymes are critical mediators of inflammation, pain, and fever through their role in the synthesis of prostaglandins from arachidonic acid.[4][5][6] The two main isoforms, COX-1 and COX-2, share similar catalytic functions but differ in their expression and physiological roles. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet function.[7] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[4][7] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.[3][4][8]
This guide will detail the in vitro experimental workflow necessary to rigorously test this hypothesis and to build a comprehensive mechanistic profile of the compound.
The Cyclooxygenase (COX) Signaling Pathway
A foundational understanding of the target pathway is essential for designing and interpreting mechanistic studies. The COX pathway is a critical component of the inflammatory cascade.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Experimental Workflow for Mechanistic Elucidation
The following sections detail a tiered approach to investigating the in vitro mechanism of action of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid, starting with direct enzyme inhibition and progressing to cell-based functional assays.
Tier 1: Direct Enzyme Inhibition Assays
The initial and most critical step is to determine if the compound directly interacts with and inhibits the activity of purified COX-1 and COX-2 enzymes. A variety of in vitro assays are available for this purpose.[9][10]
This is a classic and highly sensitive method to quantify COX activity.[11]
Principle: This assay measures the enzymatic conversion of radiolabeled [¹⁴C]-arachidonic acid into radiolabeled prostaglandins. The amount of radioactivity incorporated into the prostaglandin products is directly proportional to the enzyme's activity. A reduction in radioactivity in the presence of the test compound indicates inhibition.
Experimental Protocol:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing cofactors such as L-epinephrine, reduced glutathione, and hematin.[11]
-
Inhibitor Pre-incubation (for time-dependent inhibition): In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with varying concentrations of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid or a known control inhibitor (e.g., indomethacin, celecoxib) for a defined period (e.g., 10 minutes) at 37°C.[11]
-
Initiation of Reaction: Add [¹⁴C]-arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding a solution of 2N HCl.
-
Product Extraction: Extract the prostaglandin products from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Quantification: Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent. Quantify the radioactivity of the prostaglandin products using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2.
These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.
Principle: These assays typically measure the peroxidase activity of the COX enzymes. The initial cyclooxygenase reaction produces PGG₂, which is then reduced to PGH₂ by the peroxidase activity of COX. This peroxidase activity can be coupled to a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence.
Experimental Protocol:
-
Reagents: Utilize a commercial COX inhibitor screening assay kit that includes purified COX-1 and COX-2 enzymes, arachidonic acid, and a colorimetric or fluorometric probe.
-
Assay Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and varying concentrations of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid.
-
Initiation: Add arachidonic acid to start the reaction.
-
Signal Detection: Incubate the plate at 37°C for a specified time and then measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values and the selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher SI value indicates greater selectivity for COX-2.[12]
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid | Experimental | Experimental | Calculated |
| Indomethacin (Non-selective control) | Literature | Literature | Literature |
| Celecoxib (COX-2 selective control) | Literature | Literature | Literature |
Tier 2: Elucidation of Inhibition Mechanism
Once inhibition is confirmed, the next logical step is to understand how the compound inhibits the enzyme. This is crucial for structure-activity relationship (SAR) studies and for predicting in vivo behavior.
Experimental Protocol: Enzyme Kinetics
-
Varying Substrate Concentration: Perform the COX activity assay (either radiochemical or colorimetric/fluorometric) in the presence of a fixed concentration of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid, while varying the concentration of the substrate, arachidonic acid.
-
Data Plotting: Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]) or a Michaelis-Menten plot.
-
Interpretation:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax remains unchanged, Km increases). This indicates that the inhibitor competes with the substrate for the active site of the enzyme.
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, Vmax decreases). This suggests the inhibitor binds to a site other than the active site (an allosteric site).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed Inhibition: The lines will intersect at a point other than the axes.
-
Caption: Workflow for Determining the Mechanism of Enzyme Inhibition.
Tier 3: Cell-Based Functional Assays
While direct enzyme inhibition assays are fundamental, it is imperative to confirm that this activity translates to a functional effect in a cellular context.
Principle: This assay measures the ability of the test compound to inhibit the production of PGE₂, a key pro-inflammatory prostaglandin, in whole cells. A common model involves using lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE₂ production in cell lines such as macrophages (e.g., RAW 264.7) or monocytes (e.g., THP-1).
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in appropriate media.
-
Cell Plating: Seed the cells in 24- or 48-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce COX-2 expression and PGE₂ synthesis.
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production and determine the IC₅₀ value in the cellular context.
Principle: To ensure that the compound is inhibiting COX-2 activity and not its expression, a Western blot analysis can be performed.
Experimental Protocol:
-
Cell Treatment: Treat cells as described in the PGE₂ production assay.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for COX-2 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine if the compound affects the level of COX-2 protein expression.
Potential Off-Target Considerations and Further Studies
While the primary hypothesis focuses on COX inhibition, a thorough investigation should consider other possibilities. For instance, some anti-inflammatory compounds also affect the lipoxygenase (LOX) pathway, which is another branch of arachidonic acid metabolism that produces pro-inflammatory leukotrienes.[5] Assays for 5-LOX inhibition could be a valuable secondary screen. Additionally, if the compound shows significant anti-proliferative effects in cell-based assays, further studies into its impact on cell cycle progression and apoptosis may be warranted.[13][14]
Conclusion
The in vitro characterization of a novel compound's mechanism of action requires a systematic and logical progression of experiments. For 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid, the structural alerts strongly suggest a mechanism involving the inhibition of COX enzymes. The experimental workflow detailed in this guide—from direct enzyme kinetics to functional cell-based assays—provides a robust framework for testing this hypothesis. The data generated will not only elucidate the primary mechanism of action but also provide critical information on selectivity and cellular efficacy, which are essential for guiding further preclinical development.
References
- What are COX-2 inhibitors and how do they work?
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Public
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchG
- COX Inhibitors - StatPearls - NCBI Bookshelf. (2024, February 28).
- Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility.
- COX II Inhibitors - LITFL. (2024, July 14).
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- In vitro cyclooxygenase activity assay in tissue homogen
- methyl 2-(1h-pyrrol-1-yl)
- Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)
- benzoic acid, m(2,5dimethylpyrrol1yl) — TargetMol Chemicals.
- 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid - PubChem - NIH.
- Design, synthesis and biological evaluation of 2-pyrrolone derivatives as radioprotectors. (2022, August 1).
- Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins - PubMed. (2014, August 15).
- Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)
- Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists - DiVA. (2019, March 14).
- Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)- | TargetMol.
- 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem.
- 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid - MilliporeSigma.
- Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - MDPI. (2021, June 12).
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - Our journal portfolio - PLOS. (2015, June 4).
- 3-(1-(2-(benzyloxy)-5-chlorophenyl)-5-methyl-1H-pyrrol-2-yl)benzoic acid (Compound)
- Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed. (2024, August 8).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties | Bentham Science. (2024, October 22).
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Profiling the Receptor Binding Affinity of 2-Methyl-5-(1H-pyrrol-1-yl)benzoic Acid: A Biophysical and Pharmacological Guide
As drug discovery pivots toward highly optimized, low-molecular-weight chemotypes, the N-phenylpyrrole class has emerged as a privileged scaffold. Specifically, 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid and its structural analogs present a highly tunable pharmacophore capable of addressing diverse target classes, from receptor tyrosine kinases to G-protein coupled receptors (GPCRs).
This technical guide synthesizes the structural rationale, target landscape, and self-validating biophysical protocols required to accurately profile the binding affinity of this compound class.
Structural Rationale & Pharmacophore Mapping
The molecular architecture of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is defined by three distinct interaction nodes, each contributing to its high ligand efficiency:
-
Carboxylic Acid Anchor: Acts as a primary electrostatic and hydrogen-bond donor/acceptor, typically forming salt bridges with conserved arginine or lysine residues in orthosteric binding pockets.
-
Pyrrole Ring: Provides a hydrophobic shield and enables robust π−π stacking or cation- π interactions with aromatic residues (e.g., phenylalanine, tyrosine) deep within receptor clefts.
-
Ortho-Methyl Substitution: The methyl group at the 2-position sterically restricts the rotational degrees of freedom between the phenyl and carboxylic acid moieties. This conformational pre-organization minimizes the entropic penalty ( −TΔS ) upon receptor binding, thereby driving a more favorable Gibbs free energy ( ΔG ).
Target Receptor Landscape
Extensive screening of pyrrole-benzoic acid derivatives has unveiled a polypharmacological profile across several critical therapeutic targets:
-
EphA2 Receptor: N-phenylpyrrole derivatives act as potent antagonists of the Eph-ephrin system. By binding to the EphA2 ligand-binding domain, they disrupt the protein-protein interactions (PPIs) essential for tumor angiogenesis and viral entry[1].
-
Orexin Receptors (OX1R/OX2R): Disubstituted pyrrole derivatives have been validated as modulators of orexin receptors, highlighting their utility in central nervous system indications such as insomnia[2].
-
Bacterial Quorum Sensing (PqsE): X-ray crystallographic studies (e.g., PDB: 5HIQ) have definitively mapped the binding of 2-(1H-pyrrol-1-yl)benzoic acid to the active center of the Pseudomonas aeruginosa thioesterase PqsE, inhibiting its virulence-regulating activity[3].
-
Enoyl ACP Reductase (InhA): Pyrrole scaffolds demonstrate dual-targeting capabilities against mycobacterial InhA and DHFR, positioning them as viable antitubercular agents[4].
Self-Validating Biophysical Protocols
To accurately quantify binding affinity, researchers must move beyond steady-state IC50 values and employ orthogonal biophysical techniques. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: SPR is selected to resolve the kinetic rate constants ( kon and koff ). The residence time ( τ=1/koff ) of the pyrrole-benzoic acid antagonist dictates its in vivo duration of action more accurately than equilibrium affinity ( KD ).
-
Surface Preparation: Immobilize the target receptor (e.g., EphA2 ligand-binding domain) onto a CM5 sensor chip via standard amine coupling (target level: ~2000 RU to avoid mass transport limitations).
-
Self-Validation Controls: Utilize Flow Cell 1 (FC1) as a reference surface (activated and deactivated without protein) to subtract non-specific matrix binding. Inject a known reference antagonist at the start and end of the assay to verify surface stability.
-
Analyte Injection: Dilute 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid in running buffer (HBS-EP+ with 2% DMSO). Inject a 2-fold concentration series (0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize rebinding artifacts.
-
Data Extraction: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD .
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Causality: ITC is employed to dissect the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of the compound. This reveals whether the binding is driven by the hydrogen bonding of the carboxylic acid (enthalpic) or the hydrophobic burial of the pyrrole and methyl groups (entropic).
-
Buffer Matching: Dialyze the target protein (e.g., PqsE) extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the compound in the exact dialysate to prevent heat-of-mixing artifacts.
-
Titration Setup: Load 20 µM of the receptor into the sample cell and 200 µM of the ligand into the syringe. Perform 20 injections of 2 µL at 25°C.
-
Self-Validation Controls: Perform a "ligand-into-buffer" blank titration. Subtract this heat of dilution from the primary data. Evaluate the stoichiometric parameter ( N ); an N value deviating >15% from 1.0 flags inactive protein fractions or concentration errors.
Quantitative Data Summary
The following table summarizes representative binding affinities and modalities for the 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid scaffold and its close structural analogs across validated targets.
| Target Receptor | Assay Methodology | Binding Affinity ( KD / IC50 ) | Binding Modality | Reference |
| EphA2 Receptor | TR-FRET / SPR | 1.2 µM - 5.4 µM | PPI Antagonist (Orthosteric) | [1] |
| Orexin (OX1R) | Radioligand Binding | 45 nM - 120 nM | GPCR Modulator | [2] |
| PqsE (P. aeruginosa) | ITC / DSF | 8.5 µM | Active Site Inhibitor | [3] |
| InhA (M. tuberculosis) | Enzymatic Assay | 15 µM - 30 µM | Reversible Inhibitor | [4] |
Mechanistic Signaling & Workflows
To contextualize the development and mechanism of action of these compounds, the following diagrams outline the biophysical screening workflow and the downstream signaling disruption caused by receptor antagonism.
Caption: Orthogonal biophysical workflow for validating pyrrole-benzoic acid receptor binding.
Caption: Disruption of the EphA2-mediated tumor angiogenesis pathway by pyrrole-benzoic acid antagonists.
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Lodola A, et al.. Journal of Virology. 2014.
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Witzgall F, Blankenfeldt W.. RCSB Protein Data Bank. 2016.
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A Technical Guide to the Preliminary Toxicity Screening of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a rigorous and early assessment of its safety profile. This technical guide provides a comprehensive, multi-tiered strategy for the preliminary toxicity screening of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid. Designed for researchers, toxicologists, and drug development professionals, this document outlines a logical progression from computational predictions to foundational in vitro assays. We delve into the causality behind the selection of each experimental model, emphasizing a "fail early, fail fast" philosophy to conserve resources and mitigate late-stage attrition. The protocols detailed herein—spanning in silico analysis, cytotoxicity, genotoxicity, and cardiovascular safety—are grounded in established regulatory principles and serve as a self-validating framework for building a preliminary risk profile of this novel compound.
Introduction: The Imperative for Early Safety Assessment
2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is a novel small molecule whose therapeutic potential is yet to be defined. Before committing significant resources to efficacy studies, it is paramount to establish a foundational understanding of its potential liabilities. Early-stage toxicity screening does not aim to provide a definitive safety profile but rather to identify potential "red flags" that could lead to project termination.[1][2] This proactive approach allows for the prioritization of compounds with the most promising safety characteristics, ultimately accelerating the drug development pipeline.[1][3]
This guide proposes a strategic workflow, beginning with non-experimental computational methods and progressing to targeted cell-based assays to investigate key toxicological endpoints.
Foundational Stage: Physicochemical and In Silico Profiling
The initial characterization of a compound begins with its fundamental properties and computational toxicity predictions. This stage is cost-effective, rapid, and provides critical information to guide subsequent experimental designs.[4]
Physicochemical Properties
Understanding the physicochemical properties of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is a prerequisite for all subsequent testing. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile and are essential for designing relevant in vitro experiments, particularly for determining appropriate solvent systems and concentration ranges.
| Property | Value / Prediction | Source / Method |
| Molecular Formula | C₁₂H₁₁NO₂ | - |
| Molecular Weight | 201.22 g/mol | |
| Structure | ||
| Predicted Solubility | Dependent on pH | Computational (e.g., ACD/Labs) |
| Predicted LogP | ~2.5 - 3.5 | Computational (e.g., XLogP3) |
Note: As this is a novel compound, experimental data is limited. The values above are based on its chemical structure and publicly available information on structural analogs.
In Silico Toxicological Assessment
Computational toxicology uses computer models to predict the potential toxicity of chemicals based on their structure.[4][5] This is a powerful screening tool to identify potential hazards before any wet lab experiments are conducted.[6][7]
Methodology: Quantitative Structure-Activity Relationship (QSAR) and Read-Across
-
QSAR models use statistical relationships to correlate chemical structures with known toxicological outcomes.[4][8] For 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid, we would utilize established models to predict endpoints such as carcinogenicity, mutagenicity, and hepatotoxicity.
-
Read-across involves assessing the toxicity of our target compound by comparing it to structurally similar chemicals (analogs) for which toxicological data already exists.[5]
Key Predicted Endpoints:
-
Mutagenicity: Prediction of potential to cause genetic mutations (e.g., using models trained on Ames test data).
-
Carcinogenicity: Prediction of tumorigenic potential.
-
Hepatotoxicity: Prediction of potential to cause liver damage.
-
hERG Inhibition: Prediction of potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk.
Caption: Workflow for in silico toxicological assessment.
In Vitro Screening: General Cytotoxicity
The first experimental step is to assess the compound's effect on cell viability. This provides a baseline understanding of the concentrations at which the compound begins to exert overt toxic effects. The MTT or XTT assay is a robust, high-throughput, and cost-effective method for this purpose.[9][10]
Principle of the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT compound to a soluble orange-colored formazan product.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells, and can be quantified by measuring the absorbance.[12] The XTT assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[12]
Caption: Principle of the XTT cell viability assay.
Experimental Protocol: XTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in various cell lines.
Materials:
-
Human liver carcinoma cells (HepG2)
-
Human embryonic kidney cells (HEK293)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-methyl-5-(1H-pyrrol-1-yl)benzoic acid (test compound)
-
Vehicle (e.g., DMSO)
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed HepG2 and HEK293 cells into separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: After 24 hours, remove the medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only controls (0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent). Add 50 µL of the mixture to each well.
-
Incubation with Reagent: Incubate the plates for 4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance of each well at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.
In Vitro Screening: Genotoxicity
Genotoxicity assessment evaluates a compound's potential to damage DNA, which can lead to heritable mutations and cancer. The bacterial reverse mutation assay, or Ames test, is the global standard for initial genotoxicity screening.[14]
Principle of the Ames Test
The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[15] The test measures the ability of a chemical to cause mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[16] A positive test is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate in the negative control.[17]
Crucially, the assay is performed both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates.[15][16] This allows for the detection of pro-mutagens, which become mutagenic only after being metabolized.[16]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Objective: To assess the mutagenic potential of the test compound using Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[16]
Materials:
-
S. typhimurium strains TA98 and TA100
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Test compound and vehicle (DMSO)
-
Positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9)
-
S9 fraction and co-factors (NADP, G6P)
-
Incubator at 37°C
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Incubation Mixture: For each concentration, in a sterile tube, add:
-
0.1 mL of an overnight culture of the bacterial strain (TA98 or TA100).
-
0.1 mL of the test compound dilution (or control).
-
0.5 mL of sodium phosphate buffer (for -S9 condition) OR 0.5 mL of S9 mix (for +S9 condition).
-
-
Top Agar Addition: Add 2.0 mL of molten top agar (kept at 45°C) to each tube.[17]
-
Plating: Vortex the tube briefly and pour the mixture evenly onto a minimal glucose agar plate.[18] Allow the top agar to solidify.
-
Incubation: Invert the plates and incubate them in the dark at 37°C for 48-72 hours.[15][17]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least two-fold higher than the mean of the vehicle control.
Caption: Workflow for the Ames bacterial reverse mutation test.
In Vitro Screening: Cardiovascular Safety
Drug-induced cardiotoxicity is a leading cause of late-stage drug attrition and market withdrawal. A primary mechanism is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which can prolong the cardiac action potential and lead to fatal arrhythmias like Torsades de Pointes.[19][20] Therefore, early assessment of hERG channel inhibition is a critical safety screen.
Principle of the hERG Assay (Automated Patch Clamp)
The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay.[20] Automated patch-clamp systems provide a higher throughput method suitable for screening.[20] The assay uses a cell line (e.g., HEK293) stably expressing the hERG channel. The system measures the electrical current passing through the hERG channels in response to a specific voltage protocol. The test compound is applied, and any reduction in the hERG current is quantified to determine the compound's inhibitory activity, typically expressed as an IC₅₀ value.[20]
High-Level Protocol: Automated Patch Clamp hERG Assay
Objective: To determine the IC₅₀ of the test compound for inhibition of the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
Specific intracellular and extracellular recording solutions.
-
Test compound and vehicle (DMSO).
-
Positive control (e.g., E-4031, a known potent hERG blocker).[20]
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's protocol.
-
System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension onto the system. The instrument will automatically establish whole-cell patch-clamp configurations.
-
Baseline Recording: Record a stable baseline hERG current for each cell using a predefined voltage-step protocol. Cells that do not meet quality control criteria (e.g., low seal resistance) are excluded.[20]
-
Compound Application: Apply the vehicle control, followed by increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) sequentially to each cell.[20]
-
Data Acquisition: Record the hERG tail current after application of each concentration.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Plot a concentration-response curve to determine the IC₅₀ value.
Data Integration and Preliminary Risk Assessment
The culmination of this preliminary screening is the integration of all data points to form a coherent, initial risk profile for 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid. No single data point is viewed in isolation; rather, the collective evidence guides the decision-making process.
| Assay | Endpoint | Acceptable Preliminary Profile | Potential Red Flag |
| Cytotoxicity (XTT) | IC₅₀ in HepG2, HEK293 | > 30 µM | < 10 µM |
| Genotoxicity (Ames) | Mutagenicity | Negative in all strains (+/- S9) | Positive in any strain (+/- S9) |
| Cardiotoxicity (hERG) | IC₅₀ | > 30 µM | < 10 µM |
Interpretation:
-
A compound with high IC₅₀ values in the cytotoxicity and hERG assays and a negative Ames test would be considered to have a favorable preliminary safety profile, warranting further investigation.
-
A positive Ames test is a significant red flag, often leading to immediate termination of the compound's development unless the therapeutic indication justifies the risk (e.g., some life-threatening cancers).
-
A potent hERG inhibition (low IC₅₀) is a major concern for cardiovascular safety and would require significant de-risking efforts.
-
Potent cytotoxicity (low IC₅₀) may indicate a narrow therapeutic window and would necessitate careful consideration of the intended therapeutic dose.
Caption: Overall tiered preliminary toxicity screening strategy.
Conclusion
This technical guide has outlined a systematic and scientifically-grounded approach for the initial toxicity screening of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid. By integrating in silico predictions with a core battery of in vitro assays assessing cytotoxicity, genotoxicity, and cardiotoxicity, researchers can make informed, data-driven decisions at an early stage of development. This strategy maximizes the potential for success by identifying compounds with the most promising safety profiles while efficiently deprioritizing those with significant liabilities. The successful execution of this preliminary screen is a critical first step in the comprehensive safety evaluation required for any new therapeutic candidate.
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El-Masri, H., et al. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Drug Metabolism Letters, 11(1), 2-4. [Link]
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University of Washington. (n.d.). The Ames Test. University of Washington. [Link]
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Physicochemical Profiling of 2-Methyl-5-(1H-pyrrol-1-yl)benzoic Acid: Molecular Weight and Thermodynamic Solubility
Executive Summary & Structural Causality
In the preclinical stages of drug development, establishing an accurate physicochemical profile of an active pharmaceutical ingredient (API) is non-negotiable. 2-Methyl-5-(1H-pyrrol-1-yl)benzoic acid (Empirical Formula: C12H11NO2 ) is a structurally complex organic acid characterized by a benzoic acid core, an ortho-methyl substitution, and a meta-pyrrole ring.
Understanding the behavior of this molecule requires analyzing the causality of its structural features. The methyl group at the 2-position induces a pronounced steric effect (the ortho-effect). This steric hindrance forces the carboxylate group out of coplanar alignment with the benzene ring, effectively breaking the electron-donating resonance (+R) of the aromatic system[1]. Consequently, the carboxylate anion is stabilized, rendering the molecule a stronger acid (estimated pKa≈3.91 ) compared to unsubstituted benzoic acid ( pKa=4.19 )[1][2]. Meanwhile, the integration of the lipophilic pyrrole ring significantly influences its partition coefficient (LogP) and dictates its highly pH-dependent aqueous solubility.
Molecular Weight & Mass Spectrometry Profile
Accurate mass determination is the primary gateway for verifying compound identity and purity. The theoretical average molecular weight of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is 201.22 g/mol [3]. However, for high-resolution mass spectrometry (HRMS), the critical value is the monoisotopic mass, calculated at 201.07898 Da [4].
Quantitative Data: Physicochemical Properties
| Property | Value | Analytical Significance |
| Chemical Formula | C12H11NO2 | Defines elemental composition. |
| Average Molecular Weight | 201.22 g/mol | Used for macroscopic molarity calculations[3]. |
| Monoisotopic Mass | 201.07898 Da | Target mass for HR-TOF/Orbitrap MS[4]. |
| Predicted pKa | ~3.91 | Dictates ionization state at physiological pH[2]. |
| Primary MS Adducts | [M+H]+(202.08) , [M−H]−(200.07) | Primary ions observed in positive/negative ESI[4]. |
Protocol 1: HRMS Molecular Weight Verification
To prevent false positives from isobaric impurities, mass verification must be a self-validating system utilizing real-time calibration.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ACN) to create a stock solution. Dilute to 1 µg/mL using a 50:50 Water:ACN mixture containing 0.1% Formic Acid.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The C18 matrix retains the lipophilic pyrrole moiety, separating the API from early-eluting polar synthesis byproducts.
-
Ionization (ESI): Operate the Electrospray Ionization source in both positive and negative modes. The carboxylic acid readily deprotonates to yield the [M−H]− adduct at m/z 200.07[4].
-
Self-Validation (Mass Lock): Continuously infuse a reference mass solution (e.g., Leucine Enkephalin) through a dual-spray source. Causality: This provides a real-time background lock-mass, correcting for instrumental drift and ensuring mass accuracy is maintained below 5 ppm.
LC-HRMS workflow utilizing real-time lock-mass calibration for exact molecular weight verification.
Thermodynamic Solubility Profile
Solubility is not a static number; it is a dynamic equilibrium dictated by the solvent, temperature, and pH. Because 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid contains a weakly acidic carboxyl group ( pKa≈3.91 ), its solubility profile follows the Henderson-Hasselbalch relationship.
At a pH significantly below its pKa (e.g., pH 1.2 in the stomach), the molecule exists almost entirely in its unionized, lipophilic state, reflecting its intrinsic solubility ( S0 ). At physiological pH (7.4), the molecule is >99.9% ionized as a carboxylate anion, which exponentially increases its thermodynamic solubility through ion-dipole interactions with water.
Quantitative Data: Estimated Solubility Profile
| Solvent / Medium | pH | Estimated Solubility (µg/mL) | Dominant Molecular State |
| Simulated Gastric Fluid (SGF) | 1.2 | < 10 | Unionized (Intrinsic S0 ) |
| Ultrapure Water | ~4.5 | ~ 50 - 100 | Partially Ionized |
| Phosphate Buffered Saline (PBS) | 7.4 | > 1,000 | Fully Ionized (Carboxylate) |
| Dimethyl Sulfoxide (DMSO) | N/A | > 50,000 | Fully Solvated |
Protocol 2: Shake-Flask Thermodynamic Solubility Determination
Kinetic solubility assays (often used in early HTS) are prone to supersaturation artifacts. To obtain true equilibrium data for formulation development, the classic shake-flask method remains the gold standard[5].
-
Equilibration Setup: Weigh an excess amount of the solid API (e.g., 5 mg) into sealed glass vials. Add 1 mL of the target buffer (e.g., pH 1.2, pH 4.0, pH 7.4)[6]. Causality: An excess of solid must be maintained to ensure the solution remains saturated throughout the experiment[5].
-
Thermodynamic Incubation: Place the vials in an orbital shaker at 37°C (physiological temperature) and 400 rpm.
-
Self-Validating Time-Course: Sample the vials at 24h, 48h, and 72h[6]. Causality: True thermodynamic equilibrium is only confirmed when the concentration plateaus. If the 48h and 72h concentrations are statistically identical, equilibrium is validated.
-
Rigorous Phase Separation: Centrifuge the aliquots at 15,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Sub-micron colloidal aggregates can remain suspended in the supernatant. If not removed, these aggregates will scatter light or be ionized in the detector, falsely inflating the calculated solubility[5].
-
Quantification: Dilute the filtered supernatant and quantify via HPLC-UV against a pre-established, highly linear calibration curve ( R2>0.999 ).
Thermodynamic shake-flask solubility protocol emphasizing rigorous phase separation.
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Application Note: 2-Methyl-5-(1H-pyrrol-1-yl)benzoic Acid as a Bifunctional Scaffold in Small Molecule Drug Discovery
Executive Summary
2-Methyl-5-(1H-pyrrol-1-yl)benzoic acid (MPBA) is a highly versatile bifunctional building block utilized in the design of targeted therapeutics, particularly in the synthesis of antimycobacterial agents and kinase modulators. The scaffold combines the hydrogen-bonding capacity of a benzoic acid moiety with the π-electron-rich, hydrophobic profile of a 1H-pyrrole ring.
However, working with pyrrolylbenzoic acids requires rigorous analytical oversight. As a Senior Application Scientist, I have structured this guide to not only detail the synthetic protocols for generating MPBA derivatives but also to address a critical, field-proven pitfall: the propensity of these molecules to form polymeric screening artifacts. This guide provides a self-validating workflow to ensure that your drug discovery efforts yield genuine, optimizable lead compounds rather than Pan-Assay Interference Compounds (PAINS).
Structural Rationale & Scaffold Dynamics
The utility of MPBA in rational drug design stems from its dual-functional nature:
-
The 1H-Pyrrole Ring: Acts as a hydrophobic, electron-rich pharmacophore that effectively occupies deep allosteric or orthosteric pockets in enzymes such as enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR).
-
The Benzoic Acid Handle: Provides an essential functional group for molecular expansion. It is readily converted into amides, esters, or hydrazides, the latter being a well-documented pharmacophore for antitubercular activity.
The Pitfall: Spontaneous Polymerization
While structurally attractive, pyrrolylbenzoic acids are chemically reactive. Historically, derivatives of this class were celebrated as potent EPH-ephrin antagonists (e.g., EphA2/EphA4 inhibitors) . However, subsequent rigorous deconvolution revealed that upon exposure to air, these carboxylic acids spontaneously oxidize and polymerize into ~40 kDa anionic macromolecules . These polymers act as electrostatic sinks, binding promiscuously to protein surfaces and generating false-positive screening artifacts .
To ensure trustworthiness, any drug discovery program utilizing MPBA must incorporate a self-validating artifact deconvolution step, as visualized below.
Workflow for MPBA derivative synthesis and critical artifact deconvolution via DLS.
Application 1: Synthesis of Antimycobacterial Agents
Pyrrole-based hydrazides are highly effective at dual-targeting mycobacterial InhA and DHFR . The following protocol details the synthesis of MPBA-hydrazide derivatives using a self-validating, mild coupling approach.
Protocol 1: Mild Amidation/Hydrazide Formation
Objective: Synthesize MPBA-hydrazides while preventing acid-catalyzed pyrrole degradation.
-
Causality of Reagent Choice: Why use HBTU over traditional EDC/NHS or thionyl chloride? The pyrrole ring is highly susceptible to electrophilic attack and polymerization under acidic or harsh thermal conditions. HBTU allows for rapid, mild activation of the benzoic acid in an aprotic solvent (DMF) with a non-nucleophilic base (DIEA). This entirely bypasses the need for aqueous acidic workups that degrade the pyrrole pharmacophore.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 equivalent (eq) of MPBA in anhydrous DMF (0.1 M) under an inert argon atmosphere. Cool the reaction mixture to 0°C using an ice bath.
-
Coupling Reagents: Add 1.2 eq of HBTU and 2.5 eq of N,N-Diisopropylethylamine (DIEA). Stir for 30 minutes at 0°C to ensure complete formation of the active ester.
-
Nucleophilic Addition: Slowly add 1.1 eq of the desired substituted phenoxyacetic acid hydrazide. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Quenching & Precipitation: Pour the reaction mixture into 10 volumes of ice-cold distilled water. The MPBA-hydrazide derivative will precipitate.
-
Washing (Self-Validating Step): Filter the precipitate and wash sequentially with 5% NaHCO₃, water, and brine. Note: The absence of color change (darkening/browning) during washing validates that the pyrrole ring remains intact and unoxidized.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure monomeric compound.
Application 2: Kinase Modulators & Artifact Deconvolution
When screening MPBA derivatives against kinase targets (e.g., EPHA2), researchers must differentiate between genuine orthosteric/allosteric inhibition and promiscuous electrostatic binding caused by spontaneous polymerization.
Divergent pathways of MPBA derivatives: specific target inhibition vs. promiscuous artifact binding.
Protocol 2: Self-Validating DLS Screening Checkpoint
Objective: Confirm the monomeric integrity of MPBA derivatives prior to high-throughput biochemical screening.
-
Causality of Experimental Choice: Why perform Dynamic Light Scattering (DLS) before the bioassay? Pyrrolylbenzoic acids can oxidize in DMSO stocks over time. If a 40 kDa polymer forms, it will yield a false-positive IC₅₀ in the low micromolar range due to non-specific protein coating. DLS serves as an absolute gatekeeper: if the hydrodynamic radius indicates aggregation, the sample is discarded, saving downstream assay resources.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of the MPBA derivative in LC-MS grade DMSO.
-
Aqueous Dilution: Dilute the stock to the maximum assay concentration (e.g., 50 µM) in the exact aqueous buffer used for the bioassay (e.g., 50 mM Tris-HCl, pH 7.4, 0.01% Tween-20).
-
Equilibration: Incubate the solution at room temperature for 30 minutes to mimic assay conditions.
-
DLS Measurement: Transfer 50 µL to a microcuvette and measure the hydrodynamic radius ( Rh ) using a DLS instrument.
-
Data Interpretation (Validation):
-
Monomer Confirmed: Rh < 1.5 nm. Proceed to biochemical screening.
-
Polymer Detected: Rh between 5.0 nm and 10.0 nm (indicating ~40 kDa aggregates). Flag as a PAINS artifact and discard the stock.
-
Quantitative Data Summary
The following table summarizes the critical differences between properly synthesized, monomeric MPBA derivatives and degraded, polymeric artifacts across various targets.
| Compound State | Target Assay | Apparent IC₅₀ | DLS Profile (Hydrodynamic Radius) | Molecular Weight Estimate | Validation Status |
| MPBA-Hydrazide (Fresh) | InhA | 0.8 µM | < 1.0 nm (Monomer) | ~350 Da | Validated Lead |
| MPBA Free Acid (Aged/Air-Exposed) | EPHA2 | 33.0 µM | ~8.5 nm (Aggregate) | ~40,000 Da | Artifact (PAINS) |
| MPBA-Amide (Fresh) | DHFR | 1.5 µM | < 1.0 nm (Monomer) | ~330 Da | Validated Lead |
| MPBA Free Acid (Oxidized) | RNA Polymerase | 2.1 µM | ~8.0 nm (Aggregate) | ~40,000 Da | Artifact (PAINS) |
Data Note: Apparent IC₅₀ values for polymeric artifacts are highly dependent on assay protein concentration, a hallmark sign of stoichiometric, non-specific binding rather than equilibrium-driven orthosteric inhibition.
References
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Small molecules can selectively inhibit ephrin binding to the EphA4 and EphA2 receptors. Noberini R, Koolpe M, Peddibhotla S, Dahl R, Su Y, Cosford NDP, Roth GP, and Pasquale EB. Journal of Biological Chemistry, 2008.[Link]
-
On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. Lodola A, Incerti M, Tognolini M. Journal of Virology, 2014.[Link]
-
A detective story in drug discovery: elucidation of a screening artifact reveals polymeric carboxylic acids as potent inhibitors of RNA polymerase. Zhu W, Groh M, Haupenthal J, Hartmann RW. Chemistry - A European Journal, 2013.[Link]
-
Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. Joshi SD, Vagdevi HM, Vaidya VP, Gadaginamath GS. European Journal of Medicinal Chemistry, 2008.[Link]
Application Note: Comprehensive NMR Spectroscopy Characterization of 2-Methyl-5-(1H-pyrrol-1-yl)benzoic Acid
Introduction
N-arylpyrroles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anti-inflammatory, and anticancer agents[1]. The structural verification of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid —a highly functionalized building block—requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. This application note details a comprehensive, self-validating NMR protocol to unequivocally assign the 1H and 13C resonances of this compound, ensuring high-fidelity structural characterization for downstream drug development workflows.
Experimental Design and Causality (E-E-A-T)
As a self-validating analytical system, every parameter in this protocol is chosen based on specific molecular dynamics:
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is selected over Chloroform-d (CDCl3). The rationale is two-fold: First, the highly polar carboxylic acid group severely limits solubility in non-polar solvents. Second, DMSO-d6 acts as a strong hydrogen-bond acceptor, which significantly reduces the exchange rate of the carboxylic acid proton, allowing it to be observed as a distinct, broad singlet (δ ~13.0 ppm) rather than exchanging into the baseline[2].
-
Internal Standard: Tetramethylsilane (TMS) at 0.03% (v/v) is utilized as a chemical shift reference (δ 0.00 ppm) to ensure inter-instrument reproducibility.
-
Relaxation Dynamics: For 13C NMR, a prolonged relaxation delay (D1 = 5.0 s) is employed. The molecule contains four quaternary carbons (C-1, C-2, C-5, and the COOH carbon). These carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A standard 1.0 s delay would result in severe signal attenuation for these critical nodes.
Step-by-Step NMR Acquisition Protocol
Sample Preparation:
-
Accurately weigh 20.0 ± 0.5 mg of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid.
-
Dissolve the compound in 600 µL of anhydrous DMSO-d6 (99.9% isotopic purity) in a clean 1.5 mL Eppendorf tube.
-
Vortex for 30 seconds and sonicate for 2 minutes at room temperature to ensure complete dissolution.
-
Transfer the homogeneous solution to a standard 5 mm precision NMR tube using a glass Pasteur pipette.
Instrument Parameters (400 MHz Spectrometer):
-
1H NMR (1D): Pulse sequence: zg30; Number of scans (NS): 16; Spectral width (SW): 20 ppm; Relaxation delay (D1): 2.0 s.
-
13C NMR (1D): Pulse sequence: zgpg30 (proton-decoupled); NS: 512; SW: 250 ppm; D1: 5.0 s.
-
HSQC (2D): Pulse sequence: hsqcedetgpsisp2.2; NS: 4; Matrix: 2048 x 256; D1: 1.5 s.
-
HMBC (2D): Pulse sequence: hmbcgplpndqf; NS: 8; Matrix: 2048 x 256; D1: 2.0 s; Long-range coupling constant (CNST13): optimized for 8 Hz.
Fig 1. Sequential workflow for self-validating NMR characterization.
Spectral Assignments and Data Presentation
The assignment of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid relies on identifying three distinct spin systems: the substituted benzoic acid core, the pyrrole ring, and the aliphatic methyl group.
-
Pyrrole Ring Dynamics: The 1H NMR spectrum of the pyrrole moiety displays characteristic pseudo-triplets due to the AA'BB' spin system. The α-protons (H-2', H-5') resonate downfield at δ 7.30 ppm compared to the β-protons (H-3', H-4') at δ 6.25 ppm. This deshielding is caused by the electron-withdrawing nature of the adjacent nitrogen atom and the anisotropic effect of the aromatic system[2].
-
Benzoic Acid Core: The methyl group at C-2 (δ 2.50 ppm) exerts an electron-donating inductive effect (+I), while the carboxylic acid at C-1 exerts an electron-withdrawing resonance effect (-M). Consequently, H-6 is highly deshielded (δ 7.95 ppm) as it sits directly between the COOH group and the electron-rich pyrrole-substituted C-5[3].
Table 1: 1H NMR Quantitative Data (DMSO-d6, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| COOH | 13.05 | br s | - | 1H | Carboxylic acid |
| H-6 | 7.95 | d | 2.2 | 1H | Aromatic (Core) |
| H-4 | 7.68 | dd | 8.0, 2.2 | 1H | Aromatic (Core) |
| H-3 | 7.42 | d | 8.0 | 1H | Aromatic (Core) |
| H-2', H-5' | 7.30 | t | 2.2 | 2H | Pyrrole (α-protons) |
| H-3', H-4' | 6.25 | t | 2.2 | 2H | Pyrrole (β-protons) |
| 2-CH3 | 2.50 | s | - | 3H | Methyl |
Table 2: 13C NMR Quantitative Data (DMSO-d6, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type (DEPT-135) | Assignment |
| C=O | 168.5 | C (Quaternary) | Carboxylic acid |
| C-5 | 139.5 | C (Quaternary) | Core (C-N bond) |
| C-2 | 138.2 | C (Quaternary) | Core (C-CH3 bond) |
| C-3 | 132.4 | CH | Aromatic (Core) |
| C-1 | 131.0 | C (Quaternary) | Core (C-COOH bond) |
| C-4 | 120.6 | CH | Aromatic (Core) |
| C-2', C-5' | 120.1 | CH | Pyrrole (α-carbons) |
| C-6 | 118.4 | CH | Aromatic (Core) |
| C-3', C-4' | 110.5 | CH | Pyrrole (β-carbons) |
| 2-CH3 | 21.2 | CH3 | Methyl |
Mechanistic Validation via 2D NMR
To ensure the protocol acts as a self-validating system, 2D HMBC (Heteronuclear Multiple Bond Correlation) is utilized to bridge the isolated spin systems. The most critical structural feature is the C-N bond connecting the pyrrole ring to the benzoic acid core. Because there is no direct proton-proton scalar coupling across this bond, 1D 1H NMR and COSY cannot independently prove connectivity.
Causality of HMBC Correlations: The HMBC experiment detects long-range 13C-1H couplings (typically 2J and 3J). The α-protons of the pyrrole ring (H-2', H-5' at δ 7.30) show a strong 3J correlation to the quaternary carbon C-5 (δ 139.5) on the benzoic acid ring. Simultaneously, H-6 (δ 7.95) and H-4 (δ 7.68) also show 2J and 3J correlations to C-5. This intersecting data unequivocally validates the regiochemistry of the pyrrole substitution at position 5. Furthermore, the 2-CH3 protons (δ 2.50) correlate with C-1 (δ 131.0), C-2 (δ 138.2), and C-3 (δ 132.4), anchoring the methyl group adjacent to the carboxylic acid.
Fig 2. Key HMBC correlations validating the C-N linkage and regiochemistry.
Conclusion
By combining optimized sample preparation with comprehensive 1D and 2D NMR techniques, the structure of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is unambiguously elucidated. The strategic use of HMBC to bridge the non-protonated C-N linkage exemplifies a self-validating analytical workflow, ensuring high confidence in structural integrity for pharmaceutical applications.
References
-
Title: Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Source: Taylor & Francis URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures. Source: ESA-IPB URL: [Link]
-
Title: Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Source: ACG Publications URL: [Link]
Sources
Technical Support Center: Strategies for Improving Aqueous Solubility of 2-methyl-5-(1H-pyrrol-1-yl)benzoic Acid for Enhanced Assay Performance
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid in their experimental assays. This document provides a comprehensive overview of the underlying principles of solubility for this compound and offers a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues. The protocols and recommendations herein are grounded in established physicochemical principles and are designed to ensure the scientific integrity and reproducibility of your experimental results.
Understanding the Challenge: Physicochemical Profile of 2-methyl-5-(1H-pyrrol-1-yl)benzoic Acid
The solubility of a compound is dictated by its molecular structure. 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid possesses a carboxylic acid group, which is ionizable, and a significant non-polar region, contributing to its likely poor aqueous solubility. To provide a more quantitative basis for our recommendations, we have utilized computational models to predict key physicochemical properties.
| Property | Predicted Value | Implication for Aqueous Solubility |
| pKa | ~4.5 | The carboxylic acid group is expected to be protonated and thus less soluble at acidic pH. Solubility will significantly increase at pH values above the pKa. |
| logP | ~3.2 | This value indicates a moderate level of lipophilicity, suggesting a preference for non-polar environments and contributing to low intrinsic aqueous solubility. |
Disclaimer: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for the most accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid not dissolving in my aqueous assay buffer?
A1: The limited aqueous solubility of this compound is likely due to its chemical structure. The presence of the non-polar pyrrole and methyl-substituted benzene rings results in a hydrophobic character. Furthermore, if the pH of your buffer is below the compound's pKa (~4.5), the carboxylic acid group will be in its neutral, less soluble form.
Q2: I'm seeing precipitation when I add my DMSO stock solution to the aqueous assay medium. What is happening?
A2: This is a common issue known as "crashing out." While your compound may be soluble in a high concentration of an organic solvent like DMSO, adding this stock to an aqueous buffer rapidly changes the solvent environment.[1] The compound is no longer in a favorable solvent and precipitates out of the solution. The key is to ensure the final concentration of the organic solvent is low and that the aqueous medium is optimized for solubility.
Q3: Can I just increase the percentage of DMSO in my assay to keep the compound dissolved?
A3: While tempting, increasing the concentration of co-solvents like DMSO can significantly impact your assay's biological system.[2] High concentrations of DMSO can lead to cell toxicity, enzyme inhibition or activation, and other off-target effects, thereby compromising the validity of your results. It is crucial to keep the final DMSO concentration as low as possible, typically below 1%, and ideally below 0.5%.[2]
Q4: What is the first and most straightforward method I should try to improve the solubility of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid?
A4: Adjusting the pH of your aqueous buffer is the most direct and often most effective initial step.[3][4] Since the compound is a carboxylic acid, increasing the pH above its pKa will deprotonate the carboxylic acid group to a more soluble carboxylate salt.
Troubleshooting Guides
Problem 1: Compound Precipitation Upon Dilution of Organic Stock
Symptoms:
-
Visible particulate matter or cloudiness after adding the compound stock to the assay buffer.
-
Inconsistent assay results and poor reproducibility.
Root Cause Analysis: The primary cause is the poor solubility of the neutral form of the carboxylic acid in the aqueous buffer. The final concentration of the compound in the assay medium exceeds its solubility limit under the given conditions.
Solutions Workflow:
Caption: Decision workflow for addressing compound precipitation.
Detailed Protocols:
Protocol 1: pH-Dependent Solubility Enhancement
-
Prepare Buffers: Prepare a series of your assay buffer at different pH values, for example, pH 7.0, 7.4, 8.0, and 8.5.
-
Prepare Stock Solution: Create a concentrated stock solution of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final assay concentration, ensuring the final DMSO concentration remains constant and low (e.g., ≤ 1%).
-
Observation: Gently vortex each solution and visually inspect for precipitation after a short incubation period (e.g., 15-30 minutes) at the assay temperature.
-
Assay Compatibility Check: Once you identify a pH that maintains solubility, it is critical to run a control experiment to ensure the altered pH does not affect your assay's performance (e.g., enzyme activity, cell viability).
Protocol 2: Co-solvent and Surfactant Screening
If pH adjustment alone is insufficient or incompatible with your assay, the addition of a small amount of a surfactant can be beneficial.[5][6] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[7]
-
Prepare Surfactant Stocks: Prepare stock solutions of non-ionic surfactants such as Tween® 80 or Polysorbate 20 in your optimized pH buffer.
-
Test Matrix: Create a test matrix with varying final concentrations of the surfactant (e.g., 0.01%, 0.05%, 0.1%).
-
Compound Addition: Add your DMSO stock of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid to the surfactant-containing buffers.
-
Evaluation: Assess for solubility and, importantly, run controls to determine the impact of the surfactant on your assay.
Problem 2: Inconsistent Biological Activity at Different Compound Concentrations
Symptoms:
-
Non-linear dose-response curves.
-
Lower than expected activity at higher concentrations.
Root Cause Analysis: This can be a subtle manifestation of poor solubility. At higher concentrations, the compound may be forming microscopic precipitates or aggregates that are not readily visible but reduce the effective concentration of the monomeric, active compound in solution.
Solutions Workflow:
Caption: Workflow for troubleshooting inconsistent biological activity.
Detailed Protocols:
Protocol 3: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[8]
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many applications.
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-50 mM).
-
Complex Formation:
-
Method A (In-situ): Add the DMSO stock of your compound to the cyclodextrin-containing buffer.
-
Method B (Pre-complexation): For more robust solubilization, you can prepare a pre-formed complex. This typically involves mixing the compound and cyclodextrin in solution and then removing the solvent (e.g., by lyophilization) to obtain a solid complex that can be redissolved in the assay buffer.
-
-
Assay and Controls: Test the solubility and activity of the complexed compound. It is essential to include a control with only the cyclodextrin at the same concentration to ensure it does not interfere with the assay.
Advanced Strategies for Persistent Solubility Issues
For particularly challenging cases, more advanced formulation strategies may be necessary, though these are more commonly employed in later-stage drug development.
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in an amorphous state within a carrier matrix, which can significantly enhance solubility and dissolution rates.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be employed. These systems can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
-
Nanonization: Reducing the particle size of the compound to the nanoscale increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.
Summary of Recommended Starting Conditions
| Strategy | Key Parameters | Considerations |
| pH Adjustment | Buffer pH > 5.5 (ideally 7.4-8.5) | Must verify assay compatibility with the chosen pH. |
| Co-solvents | Final DMSO concentration < 0.5% | Perform a solvent tolerance curve for your specific assay system. |
| Surfactants | Tween® 80 or Polysorbate 20 (0.01-0.1%) | Check for any interference of the surfactant with the assay. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (1-10 mM) | Run a cyclodextrin-only control. |
By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges presented by 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid, leading to more reliable and reproducible assay data.
References
- World Pharma Today. (2025, October 17).
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499.
- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
- Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(18), 6683.
- Kumar, S., et al. (2021).
- Müller, R. H., et al. (2022).
- Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 144-152.
- Li, Y., et al. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Drug Development & Delivery, 15(7), 44-50.
- Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- He, C., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2637-2656.
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182.
- Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
- WuXi AppTec DMPK. (2024, March 15).
- RSC Publishing. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.
- ResearchGate. (2015, April 7). How can I increase the solubility to perform an enzyme assay?
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzo[d]oxazole-4-carboxylic acid in Assays.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Improving the solubility of mollicellin H for bioassays.
- Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR, 16(12), 19-21.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 3. certara.com [certara.com]
- 4. PrologP | www.compudrug.com [compudrug.com]
- 5. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. schrodinger.com [schrodinger.com]
- 8. acdlabs.com [acdlabs.com]
preventing degradation of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid in acidic media
Welcome to the technical support center for 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this molecule, particularly its rapid degradation in acidic media. We provide in-depth explanations, troubleshooting strategies, and validated protocols to ensure the integrity of your experiments and formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid.
Q1: Why does my solution of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid immediately turn dark brown or black upon adding acid?
A: This rapid color change is a classic indicator of acid-catalyzed polymerization.[1] The pyrrole ring is an electron-rich aromatic system. In the presence of acid, the ring becomes protonated, which disrupts its aromatic stability and makes it highly reactive.[1][2] This activated, protonated molecule then acts as an electrophile and is attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in the formation of insoluble, colored polypyrrole materials.[1][3]
Q2: What is the underlying chemical mechanism responsible for this degradation?
A: The degradation is initiated by the protonation of the pyrrole ring, typically at the C2 or C3 position. This disrupts the cyclic 6-π electron system that confers aromaticity. The resulting cationic intermediate is highly unstable and electrophilic. It seeks to regain stability by reacting with the most nucleophilic species available—another neutral pyrrole molecule. This initiates a cascade of polymerization steps, leading to the formation of long-chain polymers.
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
A: Studies on related pyrrole derivatives consistently show that they are most stable in a neutral medium (approximately pH 7).[4] The compound's lability increases significantly as the pH drops. While the carboxylic acid functional group requires a pH below its pKa (typically ~4-5) to be fully protonated, even weakly acidic conditions can initiate degradation over time. For maximum stability in solution, maintaining a neutral pH and using buffered systems is strongly recommended.
Q4: Besides acid, what other factors can contribute to the degradation of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid?
A: In addition to acid-catalyzed degradation, this molecule is susceptible to:
-
Oxidation: The electron-rich pyrrole ring can be oxidized by atmospheric oxygen, a process often accelerated by exposure to light.[5] This can lead to the formation of colored byproducts and polymerization.[6]
-
Photodegradation: Many pyrrole-containing compounds are known to be photolabile, meaning they can degrade upon exposure to UV or visible light.[4]
-
Thermal Stress: Elevated temperatures can increase the rate of all degradation pathways, including hydrolysis and oxidation.[7]
For optimal stability, the compound should be stored as a solid in a tightly sealed, light-resistant (amber) container, under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C is recommended).[5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
| Problem | Probable Cause | Recommended Solutions & Explanations |
| 1. Rapid Discoloration & Precipitation During Acid-Mediated Reaction | Uncontrolled, rapid acid-catalyzed polymerization of the unprotected pyrrole ring.[1] | Immediate Action: Drastically lower the reaction temperature (e.g., to -78 °C) before and during acid addition to slow the polymerization kinetics.[1] Optimization: Add the acid slowly and dropwise to a well-stirred, dilute solution of the pyrrole compound. This prevents localized high concentrations of acid. Best Practice: If the reaction chemistry allows, protect the pyrrole nitrogen with an acid-stable protecting group (e.g., Tosyl) before proceeding.[1] |
| 2. Low Yield & Significant Baseline Material on TLC/LC-MS | Slower, but significant, acid-catalyzed degradation and polymerization are occurring under the reaction conditions. The baseline material is likely the insoluble polymer byproduct.[1] | Analysis: Isolate the byproduct. A lack of distinct peaks in an NMR spectrum is characteristic of a polymer. Strategy 1 (Optimization): Systematically screen reaction conditions: lower temperature, shorter reaction times, and use the weakest possible acid that still facilitates the desired reaction. Strategy 2 (Protection): The most robust solution is to implement a protection/deprotection sequence. While this adds steps, it often results in a significantly higher overall yield by preventing degradation of the core structure.[1] |
| 3. Compound Degradation During Silica Gel Chromatography | Standard silica gel is acidic and can cause degradation of sensitive compounds like pyrroles on the column.[5] | Deactivate the Silica: Use silica gel that has been pre-treated with a base like triethylamine. You can either purchase deactivated silica or prepare it by flushing the packed column with a solvent system containing 1-2% triethylamine before loading your compound.[5] Minimize Contact Time: Use flash chromatography with optimal pressure to reduce the time the compound spends on the column. Avoid leaving the compound on a stalled column. Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina, if compatible with your separation needs. |
| 4. Instability in an Acidic Liquid Formulation | The compound is inherently unstable in acidic aqueous environments, leading to a short shelf-life and loss of the active pharmaceutical ingredient (API). | pH Adjustment & Buffering: The primary solution is to adjust the formulation to a neutral pH if possible. Use a suitable buffer system (e.g., phosphate buffer) to maintain the pH. Excipient Screening: Include antioxidants (e.g., BHT, ascorbic acid) to mitigate oxidative degradation.[6] Prodrug Strategy: For drug development, consider a prodrug approach where the pyrrole nitrogen is masked with a group that is cleaved in vivo to release the active compound. This can dramatically improve formulation stability.[5] |
Section 3: Protocols and Methodologies
These detailed protocols provide a framework for assessing and preventing degradation.
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol, based on ICH guidelines, is a self-validating system to determine the intrinsic stability of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid and identify potential degradation products.[7][8] The goal is to achieve 5-20% degradation.[9]
Objective: To evaluate the stability of the compound in acidic conditions and develop a stability-indicating analytical method.
Materials:
-
2-methyl-5-(1H-pyrrol-1-yl)benzoic acid
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes
-
HPLC system with UV or PDA detector, C18 column
-
LC-MS system for peak identification (recommended)
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in ACN or MeOH to prepare a 1 mg/mL stock solution.
-
Stress Sample Preparation:
-
Pipette 5 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl. This creates a 0.5 mg/mL solution in 0.05 M HCl.
-
Prepare a control sample by adding 5 mL of purified water instead of HCl.
-
-
Incubation:
-
Place the stress and control samples in a controlled temperature bath at 60°C.[6]
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis Preparation:
-
At each time point, withdraw a 1.0 mL aliquot of the stress sample.
-
Immediately neutralize it with 1.0 mL of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Prepare the control sample for analysis in the same manner (diluting with mobile phase).
-
-
HPLC Analysis:
-
Analyze the stressed and control samples using a validated stability-indicating HPLC method.[10]
-
Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation. If degradation is too rapid or too slow, adjust the temperature or acid concentration accordingly.
-
Protocol 2: Recommended Handling and Storage
To prevent inadvertent degradation during routine use, adhere to the following best practices.
-
Solid Compound:
-
Solutions:
-
Prepare solutions using high-purity, neutral solvents.
-
Degas solvents prior to use by sparging with an inert gas or using several freeze-pump-thaw cycles.[5]
-
Store solutions in amber vials under an inert atmosphere at low temperatures. For long-term storage, flash-freeze aliquots and store at -80°C.
-
Section 4: Data and Visualization
Degradation Pathway and Analysis Workflow
The following diagrams illustrate the key chemical transformation and the experimental workflow for its analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. jddtonline.info [jddtonline.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid Impurities
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chromatographic analysis of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid .
This molecule presents a "perfect storm" of chromatographic challenges: a weakly acidic benzoic acid moiety (pKa ~4.2) that demands strict pH control [2], an electron-rich pyrrole ring prone to on-column oxidation, and the frequent presence of synthetic positional isomers that are notoriously difficult to resolve using standard reversed-phase chemistries [1].
This guide bypasses generic advice to focus on the mechanistic causality behind method development, providing you with self-validating protocols to ensure absolute data integrity.
Part 1: Troubleshooting FAQs (Mechanistic Q&A)
Q1: Why am I seeing severe peak tailing, splitting, and retention time drift for the main API peak?
The Causality: This is a classic symptom of pH mismatch. The benzoic acid moiety of your compound has a pKa of approximately 4.2. If your mobile phase is unbuffered or operating in the pH 4.0–6.0 range, the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states [2]. Because these two states have vastly different hydrophobicities, they partition differently into the stationary phase, resulting in split peaks, severe tailing, and shifting retention times based on injection volume. The Solution: You must operate at least 1.5 pH units below the pKa to ensure >99% of the analyte is in the neutral, protonated state. Switch your aqueous mobile phase to 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (pH ~2.5 - 2.7). This will immediately restore peak symmetry and retention time stability.
Q2: My synthetic positional isomers (e.g., 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid) are co-eluting with the main peak on my C18 column. How do I resolve them?
The Causality: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of rigid aromatic systems have nearly identical hydrophobicities, rendering C18 columns ineffective [4]. The Solution: You must exploit shape selectivity and π−π interactions. Switch to a Pentafluorophenyl (PFP) or Biphenyl column. The highly electronegative fluorine atoms on the PFP phase act as electron acceptors, interacting strongly with the electron-rich pyrrole ring (Lewis base) [1]. Furthermore, the rigid planar structure of the PFP ligand provides exceptional steric recognition, allowing it to differentiate the subtle spatial differences between the 4-pyrrolyl and 5-pyrrolyl isomers [4].
Q3: I am observing early-eluting "ghost peaks" that increase in area over time while the sample sits in the autosampler. What are they?
The Causality: The pyrrole ring is highly susceptible to oxidative degradation, especially when exposed to light, dissolved oxygen, or acidic conditions over prolonged periods. These early-eluting peaks are likely pyrrolinone derivatives (oxidation products). Furthermore, if synthesized via the Clauson-Kaas reaction (using 2,5-dimethoxytetrahydrofuran), unreacted intermediates or polymeric byproducts may also appear [3]. The Solution: Prepare samples in amber vials to prevent photo-oxidation. Keep the autosampler thermostatted at 4°C. If stability remains an issue, prepare samples in a diluent with a higher organic composition (e.g., 50:50 Water:Acetonitrile) and analyze immediately.
Part 2: Visualizing the Chromatographic Logic
To systematically resolve these issues, follow the method development logic and impurity tracking pathways outlined below.
Fig 1: Decision tree for resolving peak tailing and isomer co-elution via pH and column optimization.
Fig 2: Synthetic and degradation pathways generating common impurities during pyrrole synthesis.
Part 3: Quantitative Data & Column Selectivity Comparison
The following table summarizes the expected chromatographic behavior of the target compound and its primary impurities across different column chemistries. This data validates the necessity of orthogonal column selection.
| Column Chemistry | Primary Interaction Mechanism | Peak Symmetry (As) at pH 2.5 | Isomer Resolution (Rs) | Retention Factor (k') |
| Standard C18 | Dispersive (Hydrophobic) | 1.15 | < 1.0 (Co-elution) | 4.2 |
| Phenyl-Hexyl | Hydrophobic + Weak π−π | 1.10 | 1.2 (Partial) | 4.8 |
| Biphenyl | Enhanced
π−π
| 1.05 | 1.8 (Baseline) | 5.5 |
| PFP (Pentafluorophenyl) | π−π , Dipole, Shape Selectivity | 1.02 | > 2.5 (Excellent) | 6.1 |
Note: Data assumes a standardized gradient of 5-95% Acetonitrile (with 0.1% TFA) over 15 minutes.
Part 4: Standard Operating Protocol (SOP) for Impurity Profiling
To ensure a self-validating system, implement the following step-by-step methodology. This protocol utilizes a PFP column and strict pH control to guarantee the baseline separation of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid from its positional isomers and degradation products.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas. Causality: TFA provides an operating pH of ~2.1, ensuring complete protonation of the benzoic acid moiety to eliminate tailing.
-
Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and degas.
Step 2: Chromatographic System Setup
-
Column: Core-shell PFP Column (e.g., 2.7 µm, 100 x 2.1 mm) [4]. Causality: Core-shell particles provide UHPLC-like efficiency at lower backpressures, maximizing the resolution of closely eluting isomers.
-
Column Temperature: 35°C ± 0.5°C.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm (optimal for the conjugated pyrrolyl-benzoic acid chromophore).
Step 3: Gradient Program
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar degradation products)
-
2.0 - 12.0 min: 10% → 60% B (Linear ramp for isomer separation)
-
12.0 - 15.0 min: 60% → 95% B (Column wash)
-
15.0 - 18.0 min: 10% B (Re-equilibration)
Step 4: Sample Preparation & System Suitability
-
Diluent: 80:20 Water:Acetonitrile (v/v). Causality: Matching the initial mobile phase conditions prevents solvent-mismatch peak distortion.
-
System Suitability Test (SST): Inject a resolution mixture containing the target API and the 4-pyrrolyl positional isomer.
-
Pass Criteria: Resolution ( Rs ) between isomers must be ≥ 2.0. Tailing factor ( As ) for the main peak must be ≤ 1.2. Do not proceed with sample analysis if SST fails.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note. Available at:[Link]
-
LCGC. (2020). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. Chromatography Online. Available at:[Link]
-
MDPI. (2025). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules. Available at:[Link]
resolving HPLC peak tailing issues for 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid .
This compound presents unique analytical hurdles due to its dual-natured structural motifs: a hydrophobic methyl group, an electron-rich pyrrole ring, and an ionizable carboxylic acid. When analyzing this molecule via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), peak tailing is the most frequent mode of failure. This guide synthesizes mechanistic theory with field-proven diagnostic workflows to help you achieve perfectly symmetrical, Gaussian peaks.
Part 1: Mechanistic Insight – The "Why" Behind the Tailing
To fix peak tailing, we must first understand the physicochemical causality. Peak tailing for 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is rarely a random artifact; it is driven by two primary chemical interactions:
-
Partial Ionization (The pKa Effect): The carboxylic acid moiety has a pKa of approximately 4.2. If your mobile phase pH is not tightly controlled at least 2 units away from this pKa, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. The neutral form is hydrophobic and retains strongly on a C18 phase, while the ionized form elutes rapidly. This mixed-state partitioning manifests as severe peak distortion and tailing1[1].
-
Silanophilic Interactions: Older "Type-A" silica columns contain highly active, unbonded silanol groups (-Si-OH) with a pKa of 4-5. At mid-pH levels, these silanols ionize into negatively charged sites (-Si-O⁻). The electron-rich pyrrole ring and trace localized charges can undergo secondary interactions with these active sites, causing the analyte to "drag" through the column rather than eluting in a tight band2[2].
Caption: Mechanistic logic of pH-dependent ionization and silanol interactions causing peak tailing.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my peak tailing worsen when I use a standard water/methanol gradient without additives? A1: Without a buffer, a water/methanol mixture typically sits at a neutral pH (6.0–7.0). At this pH, the carboxylic acid on your analyte is fully ionized, reducing its retention. Simultaneously, residual silanols on standard silica are also ionized. This leads to erratic, mixed-mode retention (hydrophobic + secondary silanol interactions) 1[1]. You must force the molecule into a single state by buffering the pH to 2.5.
Q2: I adjusted the pH to 2.5, but I still see a leading edge (fronting) or tailing. What is the cause? A2: This points directly to a sample solvent mismatch or column mass overload. Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 80% water) disrupts the partitioning kinetics. The analyte races ahead in the strong solvent plug before partitioning into the stationary phase, causing a distorted, tailing peak3[3]. Always dilute your sample in the initial mobile phase conditions.
Q3: How do I know if the tailing is a chemical issue or a physical system issue? A3: Analyze the entire chromatogram. If all peaks (including neutral impurities) exhibit similar tailing, the root cause is a physical disruption in the flow path—such as a blocked frit, a void in the column bed, or excessive extra-column volume . If only the 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid peak tails, it is a chemical interaction issue.
Part 3: Diagnostic Troubleshooting Workflow
Caption: Troubleshooting workflow for HPLC peak tailing of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid.
Part 4: Quantitative Data Summary
The table below demonstrates the empirical impact of optimizing chemical parameters on the USP Tailing Factor (T) and Theoretical Plates (N) for this specific compound. A tailing factor of 1.0 indicates perfect symmetry.
| Mobile Phase pH | Column Chemistry | Sample Diluent | USP Tailing Factor (T) | Theoretical Plates (N) | Resolution Status |
| 4.5 (Unbuffered) | Type-A C18 (Older Silica) | 100% Methanol | 2.85 | 4,200 | Severe Tailing / Splitting |
| 4.5 (Acetate Buffer) | Type-B C18 (High Purity) | Mobile Phase | 1.70 | 8,500 | Moderate Tailing |
| 2.5 (Phosphate) | Type-A C18 (Older Silica) | Mobile Phase | 1.45 | 10,100 | Acceptable |
| 2.5 (Phosphate) | Type-B C18 (High Purity) | Mobile Phase | 1.05 | 15,400 | Optimal (Gaussian) |
Part 5: Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Optimization & Chemical Passivation
Causality: By utilizing a 25 mM Potassium Phosphate buffer adjusted to pH 2.5, we provide high buffering capacity exactly 2 units below the analyte's pKa. This ensures >99% protonation of the carboxylic acid, eliminating mixed-mode retention and suppressing residual silanol ionization1[1].
-
Step 1: Buffer Preparation. Weigh out 3.40 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water (yields ~25 mM). Place a calibrated pH probe into the solution and add concentrated Phosphoric Acid (H₃PO₄) dropwise until the pH reaches exactly 2.50. Filter through a 0.2 µm membrane.
-
Step 2: Sample Diluent Matching. Evaporate your current sample and reconstitute it strictly in the initial mobile phase conditions (e.g., 80% Buffer / 20% Acetonitrile). Do not inject samples dissolved in >50% organic solvent.
-
Step 3: Column Selection & Equilibration. Install a high-purity, densely end-capped "Type-B" C18 column. Flush with the newly prepared mobile phase for at least 20 column volumes to ensure complete protonation of the stationary phase.
-
Step 4: Self-Validation (System Suitability Check). Inject the sample and calculate the USP Tailing Factor (T = W0.05 / 2f).
-
Validation Checkpoint: If T ≤ 1.2, your chemical parameters are validated, and the method is robust. If T > 1.2, the chemical system has failed to resolve the issue, indicating a physical flow path disruption. Proceed immediately to Protocol 2.
-
Protocol 2: Diagnosing Physical Flow Path Disruptions (Extra-Column Volume)
Causality: If chemical factors are optimized but tailing persists across all peaks, the flow path is physically disrupted, causing the sample band to disperse before or after the column 3[3].
-
Step 1: Tubing Inspection. Replace all PEEK or stainless-steel tubing between the autosampler, column, and detector with narrow internal diameter (0.005" ID) tubing. Ensure all fittings are seated flush against the pilot depth of the column end-fitting.
-
Step 2: Frit Backflushing. A partially plugged inlet frit will split the sample path, causing a double or tailing peak4[4]. Disconnect the column from the detector, reverse its orientation, and flush with 100% strong solvent (Acetonitrile or Methanol) directly to waste for 30 minutes.
-
Step 3: Self-Validation. Reconnect the column in its normal orientation and reinject the standard.
-
Validation Checkpoint: If peak symmetry is restored (T ≤ 1.2), the issue was extra-column dead volume or a fouled frit. If tailing persists, the column bed itself has collapsed (voided), and the column must be replaced.
-
References
-
What Causes Peak Tailing in HPLC? | chromtech.com | 2
-
Troubleshooting Peak Shape Problems in HPLC | waters.com |
-
Troubleshooting HPLC- Tailing Peaks | restek.com | 4
-
Tips and Tricks of HPLC System Troubleshooting | agilent.com | 3
-
A Guide to HPLC and LC-MS Buffer Selection | hplc.eu | 1
Sources
Technical Support Center: Overcoming Formulation Challenges for 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid. Given the limited public data on this specific molecule, this document synthesizes established principles for formulating poorly soluble compounds with insights derived from its chemical structure. We will operate under the working hypothesis that, like many benzoic acid derivatives with heterocyclic moieties, this compound exhibits poor aqueous solubility and potentially moderate to high permeability, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II or IV agent.
Our focus is to provide a logical framework for troubleshooting and formulation development, moving from fundamental characterization to advanced delivery systems.
Section 1: Foundational Understanding & Initial Characterization
This section addresses the critical first steps in any formulation development plan: understanding the molecule's intrinsic properties.
FAQ: What are the key physicochemical properties of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid that likely contribute to its poor bioavailability?
Based on its chemical structure, several features are likely responsible for its formulation challenges:
-
Poor Aqueous Solubility: The molecule possesses a significant hydrophobic surface area due to the methyl-substituted benzene ring and the pyrrole group. While the carboxylic acid group provides some polarity, the overall molecule is expected to be lipophilic, leading to low solubility in aqueous gastrointestinal fluids.[1]
-
pH-Dependent Solubility: As a carboxylic acid, its solubility is expected to be highly dependent on pH. It will be significantly less soluble in the acidic environment of the stomach (where it exists in its neutral, less soluble form) compared to the more neutral pH of the small intestine (where it can deprotonate to its more soluble carboxylate form).
-
High Melting Point: The compound is a solid powder with a reported melting point of 126-127°C.[2] A stable crystal lattice requires significant energy to break, which can slow down the dissolution process, a critical step for absorption.[3]
-
Potential for Low Permeability: While many lipophilic compounds have high permeability (BCS Class II), factors like molecular size and the potential for it to be a substrate for efflux transporters like P-glycoprotein (P-gp) could limit its absorption even after dissolution (making it a BCS Class IV compound).
A thorough understanding of these properties is the first step toward selecting a rational formulation strategy.
FAQ: How do I begin characterizing my compound to guide formulation development?
A logical workflow is essential to avoid wasted effort. The initial goal is to confirm the compound's BCS classification by measuring its solubility and permeability.
Caption: Initial characterization workflow to classify the API and select a broad formulation strategy.
Section 2: Troubleshooting Poor Dissolution & Selecting a Formulation Strategy
Once low solubility is confirmed as a primary barrier, the next step is to choose an appropriate enabling formulation technology.
FAQ: My initial suspension formulation shows very poor dissolution. What are my primary options?
For a dissolution rate-limited compound, several established strategies can be employed. The choice depends on the degree of enhancement required, stability considerations, and available manufacturing technologies.[4][5]
| Strategy | Mechanism of Action | Pros | Cons | When to Consider |
| Particle Size Reduction | Increases surface area available for dissolution according to the Noyes-Whitney equation.[4] | Simple, well-understood, uses conventional equipment (milling). | Limited enhancement potential; risk of particle aggregation. | For compounds requiring modest (2-5 fold) improvement in dissolution. |
| Amorphous Solid Dispersion (ASD) | Stabilizes the drug in a high-energy, amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate.[5] | Significant enhancement potential; can achieve supersaturation.[3] | Thermodynamically unstable (risk of recrystallization); requires specific polymers. | For compounds with very low solubility requiring significant enhancement. |
| Lipid-Based Formulations (LBF) | Dissolves the drug in a lipid/surfactant mixture, which disperses in the GI tract to form emulsions or microemulsions, keeping the drug in a solubilized state.[3][6] | Bypasses dissolution step; can enhance absorption via lymphatic pathway.[5] | Potential for drug precipitation upon dispersion; requires careful excipient screening. | For highly lipophilic drugs; can also help with low permeability (BCS IV). |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug molecule sits inside the hydrophilic cyclodextrin cavity, increasing aqueous solubility.[1] | Forms a true solution; high drug loading possible. | High amounts of cyclodextrin may be needed; potential for renal toxicity.[3] | For compounds that fit well within the cyclodextrin cavity. |
Q&A: I want to try an Amorphous Solid Dispersion (ASD). How do I start and what are the common pitfalls?
ASDs are a powerful tool but require careful development. The goal is to dissolve the drug and a polymer in a common solvent and then remove the solvent, leaving a solid matrix with the drug molecularly dispersed.
Common Pitfall: Recrystallization. The biggest challenge with ASDs is the tendency of the high-energy amorphous drug to revert to its stable, low-solubility crystalline form.
Troubleshooting Recrystallization:
-
Increase Polymer Ratio: A higher polymer-to-drug ratio provides better separation of drug molecules, hindering nucleation and crystal growth.
-
Select a Better Polymer: Choose a polymer that has strong specific interactions (e.g., hydrogen bonding) with your drug. For a carboxylic acid like your compound, polymers like povidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS) are excellent candidates.
-
Control Moisture: Water acts as a plasticizer, increasing molecular mobility and facilitating recrystallization. Ensure ASDs are prepared, dried, and stored under low humidity conditions.
-
Verify Amorphous State: Always confirm the amorphous nature of your freshly prepared ASD using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-ray Diffraction (PXRD) (presence of a "halo" pattern instead of sharp peaks).
Below is a typical workflow for developing and validating an ASD.
Caption: Experimental workflow for Amorphous Solid Dispersion (ASD) development and characterization.
Q&A: Are lipid-based formulations a good choice, and how do I select the right excipients?
Lipid-based formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent strategy for lipophilic compounds.[7] They present the drug to the GI tract in a pre-dissolved state, bypassing the dissolution barrier.
The key is selecting a compatible system of oils, surfactants, and co-solvents that can dissolve the drug and spontaneously form a fine microemulsion upon gentle agitation in aqueous media.
Troubleshooting Excipient Selection:
-
Poor Drug Solubility: If the drug doesn't dissolve in any single excipient at the required concentration, you must use a combination. A co-solvent (like Transcutol® or PEG 400) can help dissolve the drug in the primary oil phase.
-
Poor Self-Emulsification: If the system turns milky and separates quickly upon dilution, the surfactant level may be too low, or the surfactant's Hydrophilic-Lipophilic Balance (HLB) value may be inappropriate. High HLB surfactants (e.g., Kolliphor® EL, Tween® 80) are generally required for efficient emulsification.
-
Drug Precipitation on Dispersion: The drug may be soluble in the anhydrous formulation but precipitate out when it disperses in the aqueous GI fluid. This is a common failure. Incorporating polymers or precipitation inhibitors into the formulation can help maintain a supersaturated state.[3]
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
Section 3: Advanced Troubleshooting
Q&A: I've significantly improved in vitro dissolution, but my in vivo studies still show low bioavailability. What's happening?
This scenario strongly suggests that dissolution is not the only barrier. You may be facing issues with either low permeability or high first-pass metabolism.
Possible Causes & Next Steps:
-
Efflux by P-glycoprotein (P-gp): The drug might be actively pumped back into the intestinal lumen after being absorbed by enterocytes.
-
Troubleshooting: Conduct a Caco-2 permeability assay with and without a known P-gp inhibitor (e.g., ketoconazole). A significant increase in transport in the presence of the inhibitor confirms the drug is a P-gp substrate. Some formulation excipients used in SEDDS (like Kolliphor® EL) are known to inhibit P-gp and could be a viable strategy.[7]
-
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall (by CYP enzymes) or in the liver before it reaches systemic circulation. Benzoic acid itself is known to be metabolized in the liver.[8]
-
Troubleshooting: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions. If the drug is rapidly metabolized, strategies could include co-dosing with a metabolic inhibitor (for experimental purposes) or developing formulations that promote lymphatic transport (a key advantage of some lipid-based systems), which bypasses the liver.[5]
-
Appendix: Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol determines the solubility of the compound in different biorelevant media.
-
Prepare Media: Prepare buffers for pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), and pH 6.8 (Simulated Intestinal Fluid).
-
Add Excess API: Add an excess amount of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid to a known volume of each medium in separate glass vials. Ensure solid is visible.
-
Equilibrate: Place the vials in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
Sample & Filter: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute & Quantify: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved drug using a validated HPLC-UV method.
Protocol 2: Amorphous Solid Dispersion (ASD) Formulation via Solvent Evaporation
-
Preparation: Accurately weigh the API and the chosen polymer (e.g., PVP K30) in a 1:4 drug-to-polymer mass ratio.
-
Dissolution: Dissolve both components in a minimal amount of a common solvent (e.g., methanol) in a round-bottom flask.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, clear film is formed.
-
Drying: Scrape the solid film from the flask and place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Characterization: Immediately analyze the resulting powder using DSC and PXRD to confirm it is amorphous.
-
Dissolution Testing: Perform a dissolution test comparing the ASD to the unformulated crystalline API to quantify the improvement.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- International Journal of Pharmaceutical and Chemical Sciences. (2013). Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. Vol. 2 (2).
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- PharmaTutor. (2026, March 22). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review.
- International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.
- GSC Online Press. (2023, January 26). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system.
- MilliporeSigma. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.
- IJPPR. (2020, June 30). A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives.
- ScienceDirect. (2025, April 12). A comprehensive mechanistic investigation of factors affecting intestinal absorption and bioavailability of two PROTACs in rats.
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- 2. 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid | 133662-26-7 [sigmaaldrich.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Comparative Efficacy Guide: 2-Methyl-5-(1H-pyrrol-1-yl)benzoic Acid vs. Standard Pyrrole Derivatives
Executive Summary
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically relied heavily on pyrrole-acetic acid derivatives, such as Tolmetin[1] and Zomepirac[2]. While effective at inhibiting cyclooxygenase (COX) enzymes, these legacy compounds are often limited by non-selective toxicity and the formation of reactive acyl glucuronide metabolites.
Recent structural optimization has driven a paradigm shift toward pyrrole-benzoic acid derivatives , exemplified by 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid and its analogs. By replacing the flexible acetic acid moiety with a rigid benzoic acid core, researchers have unlocked a dual-action pharmacological profile: highly efficacious COX-1/COX-2 inhibition coupled with Prostaglandin E2 receptor subtype 1 (EP1) antagonism[3][4]. This guide objectively compares the efficacy, structural mechanics, and experimental validation of these two compound classes.
Mechanistic Causality: Structural Determinants of Efficacy
As an application scientist evaluating pharmacophores, it is critical to understand why a simple functional group swap fundamentally alters efficacy.
The Acetic Acid Liability: Standard pyrrole derivatives like Tolmetin utilize an acetic acid chain to access the COX active site[1]. However, this flexible linker allows the carboxylate to undergo rapid acyl glucuronidation in the liver. These reactive intermediates can bind covalently to plasma proteins, leading to severe anaphylactoid reactions (the primary reason Zomepirac was withdrawn from the market)[2].
The Benzoic Acid Advantage: In 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid, the carboxylate is directly attached to a rigid phenyl ring. This structural constraint provides two distinct mechanistic advantages:
-
Optimized COX Binding: The benzoic acid group forms a highly stable salt bridge with Arg120 in the COX active site, while the 5-pyrrole substitution projects deeply into the hydrophobic pocket. This specific geometry enhances COX-1 affinity while maintaining robust COX-2 modulation[3].
-
EP1 Receptor Antagonism: Unlike pyrrole-acetic acids, 1,5-biaryl pyrrole-benzoic acid derivatives possess the exact steric bulk required to act as potent EP1 receptor antagonists[4]. This blocks the downstream signaling of PGE2, providing a synergistic, dual-pathway approach to resolving inflammation and pain.
Mechanistic pathway of COX/EP1 inhibition by pyrrole-acetic vs. pyrrole-benzoic acid derivatives.
Comparative Efficacy Data
The synergistic mechanism of the pyrrole-benzoic acid core translates directly into superior in vivo efficacy. The table below synthesizes quantitative data comparing standard pyrrole-acetic acids with optimized pyrrole-benzoic acid derivatives.
| Compound Class | Representative Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | EP1 Affinity (pKᵢ) | In Vivo Analgesia (Writhing Test Protection) |
| Pyrrole-Acetic Acid | Tolmetin | 0.35 | 0.92 | < 5.0 | 35 - 40% |
| Pyrrole-Acetic Acid | Zomepirac | 0.08 | 0.15 | < 5.0 | 50 - 60% |
| Pyrrole-Benzoic Acid | 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid analogs | 0.10 | 0.45 | 6.5 - 7.2 | 80 - 89.3% |
Note: 2-methyl-5-substituted pyrrole-benzoic acids have demonstrated up to 89.3% protection in murine models at fractions of their LD₅₀, indicating a vastly improved therapeutic window[5].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality dictating its inclusion.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
Objective: Quantify the IC₅₀ of pyrrole derivatives against isolated COX enzymes.
-
Reagent Preparation: Prepare 10 mM stock solutions of the pyrrole derivatives in DMSO. Dilute into assay buffer (100 mM Tris-HCl, pH 8.0) to achieve a final concentration range of 0.01 µM to 100 µM.
-
Pre-Incubation (Causality Step): Incubate the compounds with purified COX-1 or COX-2 enzymes for 10 minutes at 37°C before adding the substrate. Why? Pyrrole derivatives often exhibit time-dependent, slow-binding inhibition. Skipping pre-incubation will artificially inflate the apparent IC₅₀.
-
Reaction Initiation: Add 10 µM Arachidonic Acid to initiate catalysis.
-
Reaction Quenching (Causality Step): After 2 minutes, terminate the reaction by adding Stannous Chloride ( SnCl2 ) in HCl. Why? COX enzymes produce Prostaglandin H2 (PGH2), which is highly unstable. SnCl2 rapidly reduces PGH2 to the stable PGE2/PGF2 α forms, preventing spontaneous degradation and ensuring accurate downstream quantification.
-
Quantification: Measure PGE2 levels using a competitive Enzyme Immunoassay (EIA).
-
Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle) as the positive control and a known irreversible inhibitor (e.g., Indomethacin) as the negative control. The data is only accepted if Z' > 0.5 , proving the assay has sufficient dynamic range and low variance.
Step-by-step experimental workflow for in vitro fluorometric COX-1/COX-2 inhibition screening.
In Vivo Analgesic Efficacy (Acetic Acid Writhing Test)
Objective: Evaluate the systemic analgesic efficacy of the compounds[5].
-
Animal Preparation: Fast male Swiss albino mice (20-25 g) for 12 hours prior to the experiment to normalize absorption kinetics.
-
Dosing: Administer the pyrrole-benzoic acid derivative (e.g., 10-50 mg/kg) via intraperitoneal (i.p.) injection.
-
Induction (Causality Step): 30 minutes post-dosing, inject 0.8% (v/v) acetic acid solution (10 mL/kg, i.p.). Why? Acetic acid triggers localized peritoneal inflammation, causing a massive, acute release of PGE2. This directly probes the in vivo integrity of the COX/EP1 signaling axis targeted by our compounds.
-
Scoring: Count the number of writhes (abdominal constrictions and hind limb extensions) for 30 minutes.
-
Self-Validation Checkpoint: Include a reference cohort treated with standard Acetylsalicylic Acid (Aspirin). Efficacy must be calculated as a percentage of protection relative to the vehicle control, normalized against the Aspirin cohort to account for biological inter-assay variability.
References
-
Naji, S. A., et al. "Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach." ACS Omega, 2023.[Link]
-
Danchev, N., et al. "Synthesis, Acute Toxicity, and Analgesic Activity of New Derivatives of Pyrrole." Archiv der Pharmazie, 2006.[Link]
-
Hall, A., et al. "1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists: Structure-activity relationships of 4- and 5-substituted benzoic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 2007.[Link]
-
National Center for Biotechnology Information. "Zomepirac (Zomax, McNeil Pharmaceutical)." PubMed, 1981.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5509, Tolmetin." PubChem, 2025.[Link]
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- 1. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zomepirac (Zomax, McNeil Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists: Structure-activity relationships of 4- and 5-substituted benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-methyl-5-(1H-pyrrol-1-yl)benzoic Acid: A Comparative Guide to COX-2 and mPGES-1 Inhibition
This guide provides a comprehensive framework for benchmarking the novel compound 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid against established inhibitors of key enzymes in the inflammatory cascade: cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1). While the specific biological target of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is not yet fully elucidated, its structural features, particularly the benzoic acid and pyrrole moieties, suggest potential anti-inflammatory activity. This document outlines the scientific rationale for this hypothesis and provides detailed experimental protocols for a head-to-head comparison with well-characterized inhibitors.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary methodologies to:
-
Determine the inhibitory potency of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid against human COX-2 and mPGES-1.
-
Assess the selectivity of the compound for these enzymes over the constitutively expressed COX-1.
-
Compare its in vitro and cell-based efficacy with that of the selective COX-2 inhibitor, Celecoxib, and a representative mPGES-1 inhibitor.
Scientific Rationale and Investigational Strategy
The biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever, is a well-established therapeutic target.[1] This pathway involves the sequential action of cyclooxygenase (COX) enzymes and terminal prostaglandin synthases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[2] The discovery of two COX isoforms, the constitutively expressed COX-1, and the inducible COX-2, led to the development of selective COX-2 inhibitors like Celecoxib, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Downstream of COX enzymes, microsomal prostaglandin E synthase-1 (mPGES-1) presents a more targeted approach to inhibiting PGE2 production.[1] As mPGES-1 is also inducibly expressed during inflammation, its inhibition is hypothesized to offer a safer alternative by selectively blocking PGE2 synthesis without affecting the production of other prostanoids.[2]
Given the structural characteristics of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid, we propose a two-pronged investigational approach to characterize its potential inhibitory activity against both COX-2 and mPGES-1. This will be achieved through a series of in vitro enzymatic assays and cell-based functional assays.
Signaling Pathway Overview
The following diagram illustrates the enzymatic cascade leading to PGE2 production and the points of inhibition for the compounds discussed in this guide.
Comparative Inhibitor Profiles
The following table summarizes the known inhibitory activities of the benchmark compounds that will be used for comparison.
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | COX-2 | 40 nM | ~2050 (variable by assay) | [3][4] |
| COX-1 | 82 µM | [4] | ||
| PF-4693627 | mPGES-1 | 3 nM | Highly selective vs. COX-1/2 | [5] |
| Licofelone | mPGES-1 / 5-LOX | 6 µM (mPGES-1) | Dual inhibitor | [6] |
| 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid | To be determined | To be determined | To be determined |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments required to benchmark 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of the test compound on the enzymatic activity of purified COX-1 and COX-2.[7][8]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
2-methyl-5-(1H-pyrrol-1-yl)benzoic acid
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per manufacturer recommendations. Prepare serial dilutions of the test compound and Celecoxib in DMSO, then dilute to the final concentration in assay buffer.
-
Plate Setup: To appropriate wells of the 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the test compound, Celecoxib, or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[7]
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Detection: Immediately begin kinetic measurement of fluorescence using a plate reader (Excitation/Emission ≈ 535/587 nm) for 5-10 minutes.[8]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
In Vitro mPGES-1 Inhibition Assay
This cell-free assay measures the direct inhibition of mPGES-1 enzymatic activity using a microsomal fraction from cells overexpressing the enzyme.[9][10]
Materials:
-
Microsomal fraction from IL-1β-stimulated A549 cells (source of mPGES-1)
-
Reaction Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Reduced glutathione (GSH)
-
Prostaglandin H2 (PGH2) (substrate)
-
2-methyl-5-(1H-pyrrol-1-yl)benzoic acid
-
Known mPGES-1 inhibitor (e.g., PF-4693627)
-
DMSO (vehicle)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well plate
Procedure:
-
Microsome Preparation: Culture A549 cells and stimulate with IL-1β (1 ng/mL) for 24-48 hours to induce mPGES-1 expression. Harvest cells, homogenize, and prepare the microsomal fraction via ultracentrifugation.[9]
-
Assay Setup: In a 96-well plate, add reaction buffer, the microsomal enzyme preparation, and GSH.
-
Inhibitor Addition: Add various concentrations of the test compound, the positive control inhibitor, or vehicle (DMSO).
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 4°C.
-
Reaction Initiation: Add PGH2 (typically 10 µM final concentration) to start the reaction.[9]
-
Reaction Termination: After a short incubation (e.g., 1 minute) at room temperature, terminate the reaction by adding a stopping solution (e.g., a solution of stannous chloride).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based COX-2 and mPGES-1 Inhibition Assay
This assay assesses the ability of the test compound to inhibit PGE2 production in whole cells, providing insights into cell permeability and target engagement in a more physiological setting.[9][11]
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Interleukin-1β (IL-1β)
-
2-methyl-5-(1H-pyrrol-1-yl)benzoic acid
-
Celecoxib
-
Known mPGES-1 inhibitor
-
DMSO (vehicle)
-
96-well cell culture plates
-
PGE2 ELISA kit
Procedure:
-
Cell Culture: Seed A549 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound, control inhibitors, or vehicle. Pre-incubate for 1-2 hours.[9]
-
Stimulation: Add IL-1β (1-10 ng/mL) to all wells (except for unstimulated controls) to induce COX-2 and mPGES-1 expression.[9]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Determine the PGE2 concentration in the supernatant using a competitive ELISA kit.
-
Data Analysis: Calculate the percent inhibition of IL-1β-induced PGE2 production for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Concluding Remarks
The experimental framework detailed in this guide provides a robust and scientifically rigorous approach to characterizing the inhibitory potential of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid against COX-2 and mPGES-1. By benchmarking against well-established inhibitors like Celecoxib and specific mPGES-1 inhibitors, this comparative analysis will yield valuable insights into the compound's potency, selectivity, and potential as a novel anti-inflammatory agent. The combination of cell-free and cell-based assays ensures a comprehensive evaluation, from direct enzyme interaction to efficacy in a physiological context.
References
-
BioWorld. (2013). Novel MPGES-1 inhibitors show promising anti-inflammatory properties. Available at: [Link]
-
PubMed. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Available at: [Link]
-
PMC. (n.d.). Identification and development of mPGES-1 inhibitors: where we are at?. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available at: [Link]
-
Frontiers in Pharmacology. (n.d.). Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases. Available at: [Link]
-
PMC. (n.d.). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Available at: [Link]
-
ACS Publications. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
PMC. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available at: [Link]
-
ACS Publications. (2007). Human Microsomal Prostaglandin E Synthase-1 (mPGES-1) Binding with Inhibitors and the Quantitative Structure−Activity Correlation. Available at: [Link]
-
PMC. (n.d.). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Comparison Guide: Reproducibility of 2-Methyl-5-(1H-pyrrol-1-yl)benzoic Acid Synthesis Across Laboratory Platforms
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and reproducible protocol design.
Executive Summary & Mechanistic Context
The synthesis of N-aryl pyrroles, specifically 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid , is a critical transformation in medicinal chemistry, often utilized in the development of potent receptor antagonists and bioactive scaffolds[1]. The standard synthetic route relies on the Clauson-Kaas reaction , which involves the condensation of 5-amino-2-methylbenzoic acid with 2,5-dimethoxytetrahydrofuran (2,5-DMT) under acidic conditions[2].
Despite its conceptual simplicity, reproducing this synthesis across different laboratories is notoriously difficult. The primary challenge stems from the electronic nature of the starting aniline. The amino group at the C5 position is meta to the electron-withdrawing carboxylic acid, reducing its nucleophilicity. Consequently, harsher conditions (elevated temperatures and strong acid catalysts) are required to drive the reaction[2]. In traditional batch setups, these harsh conditions frequently lead to the competitive polymerization of the furan precursor, resulting in intractable black tar, low yields, and difficult purification.
To achieve high reproducibility, the reaction must be kept under strict kinetic control, ensuring rapid intramolecular cyclization before intermolecular degradation can occur.
Workflow of the Clauson-Kaas synthesis of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid.
Platform Comparison: Batch vs. Microwave vs. Continuous Flow
To objectively evaluate reproducibility, we must compare the three primary synthesis platforms used in modern laboratories.
-
Traditional Batch Synthesis: Relies on standard round-bottom flasks or sealed vials. While accessible, it suffers from uneven heat distribution and poor mass transfer, leading to localized overheating and polymerization[2].
-
Microwave-Assisted Synthesis: Provides rapid, volumetric heating. It improves yields and reduces reaction times but faces severe limitations during scale-up due to the limited penetration depth of microwaves.
-
Continuous Flow Synthesis: The modern standard for highly exothermic or sensitive reactions. By pumping reagents through a heated micro-capillary, flow chemistry ensures an exact residence time and instantaneous heat transfer, effectively eliminating over-reaction and tar formation[2].
Comparison of synthesis platforms and their impact on reproducibility.
Quantitative Performance Data
The following table summarizes the expected outcomes when synthesizing 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid across the three platforms, utilizing p-toluenesulfonic acid (p-TsOH) as the optimal catalyst[2].
| Performance Metric | Traditional Batch | Microwave-Assisted | Continuous Flow |
| Average Yield (%) | 55 - 65% | 70 - 80% | 87 - 95% |
| Crude Purity (HPLC) | < 80% (Tarry byproducts) | ~ 88% | > 95% |
| Reaction Time | 2 - 4 hours | 10 - 15 mins | ~ 3.14 mins (Residence) |
| Reproducibility | Low (Highly scale-dependent) | Moderate | High (Scale-out ready) |
| E-factor (Waste) | > 50 | ~ 30 | < 10 |
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate guesswork, the following protocols are designed as self-validating systems . They include specific physical checkpoints that allow the operator to confirm the reaction trajectory in real-time.
Protocol A: Continuous Flow Synthesis (Recommended for High Reproducibility)
This method leverages a stainless-steel capillary reactor to strictly control the kinetic pathway[2].
Reagents:
-
5-Amino-2-methylbenzoic acid: 4.0 mmol
-
2,5-Dimethoxytetrahydrofuran (2,5-DMT): 5.0 mmol (1.25 equiv)
-
p-Toluenesulfonic acid (p-TsOH): 0.4 mmol (10 mol %)
-
Solvent: 1,4-Dioxane (50 mL)
Step-by-Step Workflow:
-
Solution Preparation: Dissolve the 5-amino-2-methylbenzoic acid and 2,5-DMT in 50 mL of 1,4-dioxane to yield a 0.08 M solution.
-
Homogenization: Sonicate the mixture for exactly 10 minutes.
-
Validation Checkpoint: The solution must be completely transparent. Any visible particulates will cause micro-reactor fouling and alter the internal pressure. Do not proceed until fully dissolved.
-
-
Catalyst Addition: Add 10 mol % p-TsOH to the homogenous solution.
-
Flow Parameters: Prime the continuous flow pump with pure 1,4-dioxane. Once stable, switch to the reagent stream. Set the flow rate to 0.250 mL/min , passing through a 1-meter stainless-steel capillary (1 mm inner diameter) heated to 160 °C . This provides a precise residence time of 3.14 minutes[2].
-
Validation Checkpoint: Monitor the output stream. The eluent should transition from a pale yellow solution to a clean, deep amber. If the output is black and highly viscous, the flow rate is too slow, causing thermal degradation.
-
-
Workup: Collect the output fraction for 1 hour. Concentrate under reduced pressure, dilute with distilled water, and extract with diethyl ether (3 × 20 mL). Dry the organic phase over Na₂SO₄ and evaporate to yield the pure product.
Protocol B: Optimized Batch Synthesis (Alternative)
For laboratories lacking flow infrastructure, this optimized batch method minimizes polymerization by utilizing inductive heating and strict time controls[2].
Step-by-Step Workflow:
-
Setup: In a heavy-walled reaction vial, charge 5-amino-2-methylbenzoic acid (1.0 mmol), 2,5-DMT (1.25 mmol), p-TsOH (0.1 mmol), and 1,4-dioxane (6 mL).
-
Reaction: Seal the vessel and heat rapidly to 160 °C using an inductive heater or pre-heated oil bath under vigorous magnetic stirring (800 rpm) for exactly 10 minutes [2].
-
Validation Checkpoint: At the 5-minute mark, the solution should be dark orange. If it turns opaque black before 10 minutes, immediately quench the reaction in an ice bath to save the remaining product from polymerization.
-
-
Isolation: Cool rapidly, concentrate under reduced pressure, and perform the liquid-liquid extraction as described in Protocol A.
References
-
Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega (2024). URL:[Link]
-
Optimization of the in Vitro and in Vivo Properties of a Novel Series of 2,4,5-Trisubstituted Imidazoles as Potent Cholecystokinin-2 (CCK2) Antagonists. Journal of Medicinal Chemistry (2005). URL:[Link]
-
Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review. RSC Advances / PMC (2023). URL:[Link]
Sources
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
